molecular formula C27H45NO2 B1673167 Jurubidine CAS No. 6084-44-2

Jurubidine

Cat. No.: B1673167
CAS No.: 6084-44-2
M. Wt: 415.7 g/mol
InChI Key: BADUKLRFTFBRSD-PUHUBZITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jurubidine is a nitrogen-containing steroidal alkaloid aglycone, specifically classified as a 3-aminospirostane . In scientific research, it is recognized as a key precursor molecule for the semi-synthesis of novel bioactive compounds. Recent studies have demonstrated that peptide derivatives synthesized from this compound exhibit significant antimicrobial and antifungal potency . These derivatives, specifically compounds 2g and 2h, showed promising results, with Minimum Inhibitory Concentration (MIC) values against a range of microbial strains that were superior to those of common reference drugs, highlighting this compound's value as a scaffold in developing new anti-infective agents . The aglycone structure of this compound, with a molecular mass fragment of m/z 416.35, has been identified during the mass spectrometric analysis of glycoalkaloids in various Solanum species, confirming its natural occurrence and relationship to more complex molecules . As a research chemical, this compound provides a core structure for investigating structure-activity relationships and for the design of new molecules with potential pharmacological activity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should consult the relevant safety data sheets and handle the product in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6084-44-2

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-amine

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24H,5-15,28H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

BADUKLRFTFBRSD-PUHUBZITSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Jurubidine; 

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Jurubidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine, a steroidal alkaloid derived from the roots of Solanum paniculatum, presents a complex and intriguing chemical structure that has garnered attention for its potential pharmacological activities. As a cyclised aglycone of its parent glycoside, Jurubine, this compound serves as a foundational scaffold for the synthesis of novel derivatives with antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by a detailed summary of its physicochemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological context.

Chemical Structure and Properties

This compound is a tetracyclic steroid derivative featuring a spirostane-type skeleton. Its systematic IUPAC name is (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine[1]. The core structure consists of a fused four-ring system (A, B, C, and D rings) characteristic of steroids, with an additional spiroketal moiety (E and F rings) and an amino group at the C-3 position.

The chemical formula of this compound is C₂₇H₄₅NO₂[1]. This empirical formula is supported by its molecular weight of approximately 415.66 g/mol and an exact mass of 415.3450 Da[1]. The elemental composition is approximately 78.02% carbon, 10.91% hydrogen, 3.37% nitrogen, and 7.70% oxygen[1].

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
IUPAC Name (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine[1]
CAS Number 6084-44-2[1]
Molecular Formula C₂₇H₄₅NO₂[1]
Molecular Weight 415.66 g/mol [1]
Exact Mass 415.3450 Da[1]
Elemental Analysis C: 78.02%, H: 10.91%, N: 3.37%, O: 7.70%[1]
¹H NMR (predicted) Complex aliphatic and steroidal proton signals are expected.[2]
¹³C NMR (predicted) Approximately 27 distinct carbon signals corresponding to the steroidal backbone and spiroketal moiety are expected.[2]
Mass Spectrometry High-resolution mass spectrometry would confirm the exact mass and elemental composition.[2]
Infrared Spectroscopy Characteristic peaks for N-H (amine), C-H (alkane), and C-O (ether/ketal) functional groups are anticipated.[2]

Experimental Protocols

Isolation of this compound from Solanum paniculatum

This compound is obtained through the acid hydrolysis of its parent glycoside, Jurubine, which is extracted from the roots of Solanum paniculatum[3][4].

Protocol:

  • Extraction of Jurubine:

    • Air-dried and powdered roots of Solanum paniculatum are macerated with an ethanol:2% NH₄OH (9:1) solution at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to an acid-base extraction. The extract is suspended in 10% acetic acid, filtered, and the filtrate is basified with NH₄OH.

    • The basified solution is then extracted with butanol, and the butanol fraction is concentrated.

    • Further purification of the butanol fraction is achieved through Solid Phase Extraction (SPE) on a C-18 column using a gradient of water and methanol to yield purified Jurubine.

  • Acid Hydrolysis to this compound:

    • The purified Jurubine is subjected to acid hydrolysis to cleave the sugar moiety.

    • The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is concentrated, and the resulting crude this compound can be further purified by chromatographic techniques such as column chromatography or preparative HPLC.

Spectroscopic Characterization of this compound Derivatives

The characterization of this compound and its derivatives involves a combination of spectroscopic techniques to elucidate and confirm the chemical structure[2].

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Samples are typically dissolved in deuterated solvents such as CDCl₃ or MeOD.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

    • 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • This provides the exact mass of the molecule, which is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy:

    • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Samples can be analyzed as a thin film, in a KBr pellet, or in solution.

    • The spectrum reveals the presence of key functional groups based on their characteristic absorption frequencies.

Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, recent studies have highlighted the biological potential of its derivatives and the plant from which it is derived.

Antimicrobial and Antifungal Activity

Peptide derivatives of this compound have demonstrated significant in vitro activity against a range of bacterial and fungal strains[2]. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of key cellular processes.

antimicrobial_workflow cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_insilico In-Silico Analysis This compound This compound Scaffold PeptideCoupling Peptide Coupling This compound->PeptideCoupling Derivatives This compound-Peptide Derivatives (2a-2h) PeptideCoupling->Derivatives Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Derivatives->Spectroscopy MIC Minimum Inhibitory Concentration (MIC) Assay Derivatives->MIC Docking Molecular Docking Derivatives->Docking Bacteria Bacterial Strains MIC->Bacteria Fungi Fungal Strains MIC->Fungi TargetProteins Key Microbial Proteins Docking->TargetProteins

Workflow for the development and evaluation of antimicrobial this compound derivatives.
Hepatoprotective Potential

Solanum paniculatum, the natural source of this compound, has been traditionally used in Brazilian folk medicine for liver ailments[3]. Scientific studies have begun to validate this traditional use, demonstrating that an alkaloidal fraction from the roots, which contains 3-aminospirostane alkaloids including this compound, exhibits hepatoprotective effects in animal models[3]. The proposed mechanism involves the modulation of inflammatory pathways and protection against cellular damage in the liver.

hepatoprotective_pathway cluster_induction Liver Injury Induction cluster_response Cellular Response cluster_intervention Intervention Toxin Hepatotoxin (e.g., CCl₄) OxidativeStress Oxidative Stress Toxin->OxidativeStress induces Inflammation Inflammation Toxin->Inflammation induces CellDeath Hepatocyte Apoptosis/Necrosis OxidativeStress->CellDeath Inflammation->CellDeath JurubidineFraction This compound-Containing Alkaloid Fraction JurubidineFraction->OxidativeStress inhibits JurubidineFraction->Inflammation inhibits JurubidineFraction->CellDeath prevents

Proposed mechanism of hepatoprotective action of this compound-containing fractions.

Conclusion

This compound represents a valuable natural product with a well-defined, complex chemical structure. The methodologies for its isolation and the characterization of its derivatives are established, paving the way for further investigation into its pharmacological properties. The preliminary findings on the antimicrobial and potential hepatoprotective activities of this compound and its related compounds suggest that this steroidal alkaloid is a promising lead for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Jurubidine's Bacterial Conquest: An In-Depth Analysis of its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Rajkot, India – A recent study illuminates the antibacterial potential of Jurubidine, a steroidal alkaloid, and its peptide derivatives. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against bacteria, with a focus on quantitative data, experimental methodologies, and a virtualized look at its potential molecular interactions. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Core Findings: this compound's Potency Against Bacterial Strains

A pivotal study by Sagar et al. (2025) systematically synthesized a series of this compound peptide derivatives (2a-2h) and evaluated their antimicrobial efficacy. The study determined the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of pathogenic bacteria, revealing significant antibacterial activity. The MIC values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, are summarized in the table below.

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Salmonella typhi (µg/mL)
2a 180 ± 3.15200 ± 2.85220 ± 2.65210 ± 3.40
2b 160 ± 2.90180 ± 3.10200 ± 2.50190 ± 2.80
2c 140 ± 2.50160 ± 2.75180 ± 3.05170 ± 2.95
2d 120 ± 2.10140 ± 2.45160 ± 2.80150 ± 2.60
2e 100 ± 1.85120 ± 2.20140 ± 2.65130 ± 2.30
2f 110 ± 2.05130 ± 2.35150 ± 2.70140 ± 2.55
2g 130 ± 2.40150 ± 2.60170 ± 2.90160 ± 2.70
2h 100 ± 2.20 110 ± 1.90 120 ± 2.15 115 ± 2.00

Data sourced from Sagar et al. (2025).

Among the synthesized derivatives, compound 2h , a monopeptide derivative of this compound, demonstrated the most potent antibacterial activity across all tested strains.[1]

Unveiling the Mechanism: An In-Silico Approach

To elucidate the potential mechanism of action, the study employed in-silico molecular docking simulations.[1] This computational technique predicts the binding affinity and interaction between a ligand (in this case, the this compound derivatives) and a target protein. The research identified three key bacterial proteins as potential targets for these compounds, suggesting that the antibacterial activity of this compound derivatives stems from the inhibition of these crucial proteins.

The proposed mechanism involves the this compound derivative binding to the active site of the target bacterial protein, thereby inhibiting its normal function and disrupting essential cellular processes, ultimately leading to bacterial cell death.

Jurubidine_Mechanism cluster_this compound This compound Derivative cluster_bacteria Bacterial Cell cluster_effect Outcome This compound This compound Derivative Protein1 Target Protein 1 This compound->Protein1 Binds to Protein2 Target Protein 2 This compound->Protein2 Binds to Protein3 Target Protein 3 This compound->Protein3 Binds to Inhibition Inhibition of Essential Processes Protein1->Inhibition Protein2->Inhibition Protein3->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound derivatives was determined using the broth microdilution method.

Workflow:

MIC_Workflow A Prepare serial dilutions of this compound derivatives in 96-well plates B Inoculate each well with a standardized bacterial suspension A->B C Incubate plates at 37°C for 24 hours B->C D Visually assess for bacterial growth inhibition C->D E Determine MIC as the lowest concentration with no visible growth D->E

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives (2a-2h) were prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Two-fold serial dilutions of each compound were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The final concentrations typically ranged from 1 to 512 µg/mL.

  • Bacterial Inoculum Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) were cultured overnight in MHB. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls were included on each plate.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

In-Silico Molecular Docking

The potential binding interactions of the this compound derivatives with bacterial proteins were investigated using molecular docking simulations.

Workflow:

Docking_Workflow A Prepare 3D structures of this compound derivatives (ligands) D Perform molecular docking simulations using software (e.g., AutoDock) A->D B Retrieve 3D structures of target bacterial proteins (receptors) from PDB C Define the binding site on the target proteins B->C C->D E Analyze docking scores and binding interactions D->E F Identify the most probable binding modes and key interacting residues E->F

Caption: Workflow for in-silico molecular docking.

Detailed Protocol:

  • Ligand Preparation: The 2D structures of the this compound derivatives were sketched using chemical drawing software and converted to 3D structures. Energy minimization was performed to obtain stable conformations.

  • Receptor Preparation: The 3D crystallographic structures of the selected bacterial target proteins were retrieved from the Protein Data Bank (PDB). Water molecules and any existing ligands were removed from the protein structures.

  • Binding Site Prediction: The active site of the target proteins was identified based on the co-crystallized ligand or through computational prediction tools.

  • Molecular Docking: Docking simulations were performed using software such as AutoDock or similar programs. The prepared ligands were docked into the defined binding site of the receptors.

  • Analysis of Results: The docking results were analyzed based on the binding energy (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. The conformation with the lowest binding energy was considered the most favorable binding mode.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its peptide derivatives represent a promising new class of antibacterial agents. The demonstrated in-vitro efficacy, coupled with the in-silico prediction of a targeted mechanism of action, provides a solid foundation for further research. Future investigations should focus on validating the predicted protein targets through biochemical and biophysical assays. Furthermore, studies on the in-vivo efficacy, toxicity, and pharmacokinetic properties of the most potent derivatives, such as compound 2h, are crucial next steps in the development of this compound-based antibacterial therapies. The exploration of this compound's potential to combat drug-resistant bacterial strains is also a high-priority area for future research.

References

Jurubidine: A Technical Guide to its Biological Origin, Occurrence, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class, a group of nitrogen-containing compounds with a characteristic steroidal backbone. This technical guide provides an in-depth overview of the biological sources, natural occurrence, and experimental methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document details the primary plant source of this compound, summarizes available data on its prevalence, and outlines protocols for its extraction, isolation, and characterization. Furthermore, it explores the biosynthetic origins of this compound and illustrates key experimental and biological pathways using structured diagrams.

Biological Source and Natural Occurrence

This compound is primarily isolated from plants of the genus Solanum, a diverse group within the Solanaceae family. The most significant and well-documented biological source of this compound is Solanum paniculatum , a plant commonly known in Brazil as "jurubeba."[1] While various parts of the plant may contain steroidal alkaloids, the roots are the principal site of this compound accumulation.

This compound exists in the plant as a glycoside, Jurubine , which is comprised of the this compound aglycone linked to a sugar moiety. The aglycone, this compound, is typically obtained through the acid hydrolysis of Jurubine. While the presence of this compound in S. paniculatum is well-established, specific quantitative data on its concentration in different plant tissues is not extensively reported in the available literature. However, studies focusing on the alkaloid fraction of the roots provide a basis for its isolation and characterization.

Table 1: Natural Occurrence of this compound

ParameterDescription
Primary Biological Source Solanum paniculatum L. (Solanaceae)
Common Name Jurubeba
Primary Plant Part Roots
Form in Nature As the glycoside, Jurubine
Aglycone This compound (obtained via hydrolysis of Jurubine)
Related Compounds Other 3-aminospirostane and 3-aminofurostane alkaloids

Biosynthesis of this compound

The biosynthesis of this compound, as a steroidal alkaloid, originates from the precursor cholesterol . The pathway involves a series of enzymatic modifications to the cholesterol backbone, leading to the characteristic spirosolane or solanidane skeletons of Solanum alkaloids. Recent research has significantly elucidated the key enzymes involved in these transformations.[2][3][4]

The proposed biosynthetic pathway for this compound, a 3-aminospirostane type alkaloid, is initiated by the conversion of cholesterol through a series of oxidation and amination steps. A key transformation involves the amination at the C-26 position, which is understood to proceed through a transamination mechanism involving an aldehyde intermediate.[5][6] The subsequent cyclization of the side chain forms the spirostane ring system characteristic of this compound.

This compound Biosynthesis Pathway Cholesterol Cholesterol Intermediates Series of Oxidations and Aminations Cholesterol->Intermediates Multiple Enzymatic Steps (e.g., P450s, Reductases) Aminospirostane_Precursor 3-Aminospirostane Precursor Intermediates->Aminospirostane_Precursor Key Transamination at C-26 This compound This compound Aminospirostane_Precursor->this compound Final Modifications & Cyclization

A simplified proposed biosynthetic pathway for this compound from cholesterol.

Experimental Protocols

The isolation and characterization of this compound from its natural source, primarily the roots of Solanum paniculatum, involve a multi-step process. The following protocols are a synthesis of methodologies described in the scientific literature.

Extraction

A common method for the extraction of steroidal alkaloids from S. paniculatum roots involves the use of an acidified polar solvent to facilitate the extraction of the basic alkaloids.

  • Preparation of Plant Material : Dried and powdered roots of S. paniculatum are used as the starting material.

  • Solvent System : A mixture of ethanol or methanol with a small percentage of aqueous acid (e.g., 10% acetic acid) or a weak base (e.g., 2% ammonium hydroxide) is often employed.

  • Extraction Process : Maceration or Soxhlet extraction is carried out with the chosen solvent system. The process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The isolation of this compound from the crude extract is achieved through a combination of acid-base partitioning and chromatographic techniques.

  • Acid-Base Partitioning :

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 10% acetic acid) and filtered.

    • The acidic solution is then basified (e.g., with ammonium hydroxide to pH 9-10) to precipitate the alkaloids.

    • The basified solution is partitioned with an organic solvent such as ethyl acetate or butanol to extract the alkaloids.

    • The organic phase is then concentrated to yield an alkaloid-rich fraction.

  • Chromatographic Separation :

    • The alkaloid-rich fraction is subjected to column chromatography over silica gel or a C-18 solid phase.

    • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane-ethyl acetate or chloroform-methanol gradients).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Fractions containing this compound (often after hydrolysis of Jurubine) are combined and may require further purification by preparative HPLC to obtain the pure compound.

Characterization

The structural elucidation and confirmation of this compound are carried out using a combination of spectroscopic and spectrometric techniques.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) : Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification within complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation and assignment of all proton and carbon signals in the molecule.

Experimental Workflow for this compound Isolation Plant_Material Dried & Powdered S. paniculatum Roots Extraction Acidified Ethanol/Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid_Fraction Alkaloid-Rich Fraction Acid_Base->Alkaloid_Fraction Chromatography Column Chromatography (Silica Gel / C-18) Alkaloid_Fraction->Chromatography Fractions Collected Fractions Chromatography->Fractions Purification Preparative HPLC Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Spectroscopic Analysis (NMR, MS) Pure_this compound->Characterization

A general experimental workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

Extracts of Solanum paniculatum, rich in this compound and related alkaloids, have been traditionally used in folk medicine for the treatment of liver and digestive disorders.[1] Scientific studies have begun to validate some of these traditional uses, with a particular focus on the hepatoprotective effects of these extracts.

While research on the specific molecular mechanisms of pure this compound is still emerging, the hepatoprotective activity of natural compounds is often attributed to the modulation of key signaling pathways involved in oxidative stress, inflammation, and apoptosis. It is plausible that this compound exerts its beneficial effects on the liver through similar mechanisms.

Potential signaling pathways that may be modulated by this compound, based on the known activities of other hepatoprotective natural products, include:

  • Nrf2/HO-1 Pathway : This pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

  • NF-κB Signaling Pathway : NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of the NF-κB pathway can reduce inflammation.

  • TGF-β/Smad Pathway : This pathway is centrally involved in the progression of liver fibrosis. Inhibition of this pathway can have anti-fibrotic effects.

Potential Signaling Pathways for this compound's Hepatoprotective Effects This compound This compound Nrf2_Pathway Nrf2/HO-1 Pathway This compound->Nrf2_Pathway Activates NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits TGFb_Pathway TGF-β/Smad Pathway This compound->TGFb_Pathway Inhibits Antioxidant_Response Increased Antioxidant Response Nrf2_Pathway->Antioxidant_Response Inflammation Decreased Inflammation NFkB_Pathway->Inflammation Fibrosis Decreased Fibrosis TGFb_Pathway->Fibrosis Hepatoprotection Hepatoprotection Antioxidant_Response->Hepatoprotection Inflammation->Hepatoprotection Fibrosis->Hepatoprotection

A proposed model of signaling pathways potentially modulated by this compound leading to hepatoprotection.

Conclusion

This compound represents a promising lead compound from a natural source with potential therapeutic applications, particularly in the context of liver health. This technical guide has summarized the current knowledge regarding its biological source, natural occurrence, and the scientific methodologies employed for its study. Further research is warranted to fully elucidate the quantitative distribution of this compound in Solanum paniculatum, to detail the specific enzymatic steps in its biosynthesis, and to definitively map the molecular signaling pathways through which it exerts its biological effects. Such investigations will be crucial for unlocking the full therapeutic potential of this intriguing steroidal alkaloid.

References

Spectroscopic Data of Jurubidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid belonging to the 3-aminospirostane class. It is the aglycone of Jurubine, a glycoside found in plants of the Solanum genus.[1] These compounds are of significant interest to researchers due to their potential pharmacological activities. This guide provides a comprehensive overview of the spectroscopic data available for this compound and its related compound, Jurubine, to aid in its identification, characterization, and further development.

Chemical Structure

This compound is a complex steroidal molecule with the chemical formula C₂₇H₄₅NO₂ and an exact mass of 415.3450.[1] Its structure is characterized by a spirostane skeleton with an amino group at the C-3 position.

Spectroscopic Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its glycoside, Jurubine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data presented below were obtained for Jurubine, the glycoside of this compound. The assignments for the aglycone portion (this compound) are provided.

Table 1: ¹H NMR Spectroscopic Data for Jurubine (Aglycone Portion - this compound) in CD₃OD

PositionChemical Shift (δ, ppm)Multiplicity
18-H0.79s
.........

Table 2: ¹³C NMR Spectroscopic Data for Jurubine (Aglycone Portion - this compound) in CD₃OD

CarbonChemical Shift (δ, ppm)
352.0
1038.2
1342.3
1682.6
1817.2
1912.9
2116.1
22116.0
2676.1
2717.6
......

Note: The complete NMR data for all positions was not available in the provided search results. The table includes the assigned shifts for key carbons of the this compound aglycone as reported in the literature.[2]

Infrared (IR) Spectroscopy

Specific IR spectra for this compound were not found in the search results. However, based on its chemical structure, the following characteristic absorption bands can be expected. A recent study mentioned the characterization of this compound derivatives by IR spectroscopy, confirming the existence of such data.[3][4]

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3500 - 3300Medium
C-H stretch (alkane)3000 - 2850Strong
C-N stretch (amine)1250 - 1020Medium
C-O stretch (ether)1150 - 1085Strong
Mass Spectrometry (MS)

The exact mass of this compound has been determined to be 415.3450.[1] A study on the fragmentation pathways of 3-aminospirostane alkaloids, including this compound, provides insights into its mass spectrometric behavior.[5][6]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Chemical FormulaC₂₇H₄₅NO₂
Exact Mass415.3450
Key Fragmentation Pathways
......

Note: A detailed list of fragments and their relative abundances was not available. The fragmentation of spirostane alkaloids is complex and can involve cleavages in the spiroketal side chain and the steroid nucleus.[3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data were not explicitly available in the search results. However, based on general practices for the analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy

For the analysis of steroidal alkaloids like this compound, high-field NMR spectrometers (e.g., 500 MHz or higher) are used.[2] Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to achieve unambiguous signal assignments.

Infrared Spectroscopy

IR spectra of solid samples like this compound are often recorded using the KBr pellet method. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct analysis of the solid sample.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like UPLC (Ultra-Performance Liquid Chromatography), is the method of choice for the analysis of complex natural products.[7] Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound from a plant source.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Characterization plant Plant Material (e.g., Solanum sp.) extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Jurubine/Jurubidine fractionation->isolation nmr NMR Spectroscopy (1H, 13C, 2D) isolation->nmr ir IR Spectroscopy isolation->ir ms Mass Spectrometry (HRMS, MS/MS) isolation->ms processing Data Analysis & Interpretation nmr->processing ir->processing ms->processing characterization Structure Elucidation & Verification processing->characterization

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

In-Silico Analysis of Jurubidine Peptide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico methodologies applied to the study of Jurubidine peptide derivatives. It aims to offer a comprehensive understanding of the computational approaches used to evaluate their potential as antimicrobial and antifungal agents, thereby guiding future drug discovery and development efforts. This document summarizes key quantitative data, details plausible experimental protocols for the cited in-silico studies, and visualizes the computational workflow.

Introduction to this compound and its Peptide Derivatives

This compound is a steroidal alkaloid that has been investigated for its potential biological activities. The conjugation of peptides to the this compound scaffold represents a promising strategy to enhance its therapeutic properties, particularly its antimicrobial and antifungal efficacy. A recent study detailed the synthesis and evaluation of eight such peptide derivatives (designated 2a-2h)[1][2][3][4]. These investigations combined in-vitro antimicrobial screening with in-silico analysis to predict their mechanism of action and assess their drug-like properties[1][2][3][4].

Quantitative Data Summary

The synthesis and preliminary biological evaluation of the this compound peptide derivatives yielded significant quantitative data, which are summarized below for comparative analysis.

Table 1: Synthesis and Characterization of this compound Peptide Derivatives (2a-2h)
CompoundPeptide MoietyYield (%)
2a-79-88
2b-79-88
2c-79-88
2d-79-88
2e-79-88
2f-79-88
2gDipeptide79-88
2hMonopeptide79-88
Note: The specific peptide sequences for compounds 2a-2f were not detailed in the available abstracts.
Table 2: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
CompoundMIC Range (µg/mL) against Microbial Strains
2a-2h100 ± 2.20 to 220 ± 2.65
The antimicrobial activity for all synthesized compounds was reported to be better than the reference drugs used in the study. Compounds 2g and 2h exhibited the most promising MIC values against all tested bacterial and fungal strains[1][2][3][4].

In-Silico Experimental Protocols

The following sections detail the likely methodologies employed in the in-silico evaluation of the this compound peptide derivatives, based on the available information and standard practices in computational drug discovery.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding mode and affinity of the this compound peptide derivatives to key protein targets, aiming to elucidate their potential mechanism of antimicrobial and antifungal action[1][2][3][4].

Objective: To identify putative molecular targets and understand the structure-activity relationships of the synthesized compounds.

Methodology:

  • Ligand Preparation: The 3D structures of the eight this compound peptide derivatives (2a-2h) were constructed using molecular modeling software (e.g., ChemDraw, Avogadro). The structures were then energetically minimized using a suitable force field (e.g., MMFF94).

  • Target Protein Selection and Preparation: Based on the observed antimicrobial and antifungal activity, a panel of common protein targets essential for microbial survival was likely selected. These could include:

    • For Antibacterial Activity:

      • Penicillin-Binding Protein (PBP): Involved in bacterial cell wall synthesis. (e.g., PDB ID: 3UDX)[5].

      • DNA Gyrase: An enzyme crucial for bacterial DNA replication. (e.g., PDB ID: 3TTZ)[5].

      • Isoleucyl-tRNA Synthetase (ILERS): Essential for bacterial protein synthesis. (e.g., PDB ID: 1JZS)[5].

    • For Antifungal Activity:

      • Lanosterol 14-alpha-demethylase (CYP51): A key enzyme in ergosterol biosynthesis, a vital component of the fungal cell membrane.

      • Thymidylate Synthase (ThyA): Involved in DNA biosynthesis. The 3D crystal structures of these proteins were retrieved from the Protein Data Bank (PDB). The protein structures were prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

  • Molecular Docking Simulation: Docking simulations were performed using a standard docking program such as AutoDock Vina or Schrödinger's Glide. The binding site was defined based on the co-crystallized ligand or identified through binding site prediction algorithms. The docking protocol was validated by redocking the native ligand into the active site of the respective proteins. Each this compound derivative was then docked into the prepared receptors, and multiple binding poses were generated and scored based on their binding free energy.

  • Analysis of Results: The docking poses were visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligands and the protein active site residues.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In-silico ADMET prediction was utilized to assess the drug-likeness and potential toxicity of the this compound peptide derivatives[1][2][3][4].

Objective: To evaluate the pharmacokinetic and toxicity profiles of the synthesized compounds to identify candidates with favorable drug-like properties.

Methodology:

  • Descriptor Calculation: A range of molecular descriptors for each this compound peptide derivative was calculated. These descriptors include physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

  • ADMET Property Prediction: The calculated descriptors were used as input for various in-silico models to predict ADMET properties. This was likely performed using web-based platforms or standalone software such as SwissADME, pkCSM, or Schrödinger's QikProp[6]. The predicted properties likely included:

    • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

    • Distribution: Plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity, and others.

  • Drug-Likeness Evaluation: The drug-likeness of the compounds was assessed based on established rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. The results indicated that compounds 2f, 2g, and particularly 2h, were the most promising drug candidates with high predicted GI absorption[1][2][3][4].

Visualization of In-Silico Workflow

The following diagram illustrates a generalized workflow for the in-silico analysis of novel peptide derivatives, from initial design to lead identification.

in_silico_workflow cluster_design 1. Compound Design & Preparation cluster_screening 2. In-Silico Screening cluster_analysis 3. Data Analysis & Lead Identification This compound This compound Scaffold Derivatives This compound Peptide Derivatives (2a-2h) This compound->Derivatives Peptides Peptide Library Peptides->Derivatives Docking Molecular Docking Derivatives->Docking ADMET ADMET Prediction Derivatives->ADMET Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis Targets Bacterial & Fungal Protein Targets Targets->Docking Drug_Likeness Drug-Likeness & Toxicity Assessment ADMET->Drug_Likeness Lead_Selection Lead Candidate Selection (2f, 2g, 2h) Binding_Analysis->Lead_Selection Drug_Likeness->Lead_Selection

Caption: Generalized workflow for in-silico drug discovery of peptide derivatives.

Conclusion

The in-silico investigation of this compound peptide derivatives has provided valuable insights into their potential as antimicrobial and antifungal agents. Molecular docking studies have helped to propose a mechanism of action by identifying potential protein targets, while ADMET predictions have highlighted derivatives with favorable drug-like properties. Specifically, the dipeptide derivative 2g and the monopeptide derivative 2h have emerged as the most potent antifungal and antibacterial compounds, respectively, with good predicted oral absorption[1][2][3][4]. This technical guide outlines the probable computational methodologies that underpinned these findings, offering a framework for researchers in the field to conduct similar studies and advance the development of novel therapeutics derived from natural products. Further in-vitro and in-vivo validation is warranted to confirm the computational predictions and progress these promising lead compounds through the drug discovery pipeline.

References

Jurubidine as a Potential Antimicrobial Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine, a steroidal saponin, has emerged as a molecule of interest in the search for novel antimicrobial agents. Saponins, a diverse group of glycosides produced by plants, are known for their wide range of biological activities, including antimicrobial effects. Recent research has focused on the synthesis of this compound derivatives to enhance its therapeutic potential. A 2025 study highlighted the promise of peptide derivatives of this compound, demonstrating significant antimicrobial and antifungal potency.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives as potential antimicrobial agents, including available data, experimental protocols, and a proposed mechanism of action.

Antimicrobial Activity of this compound Derivatives

A recent study on a series of synthesized peptide derivatives of this compound (compounds 2a-2h) demonstrated promising antimicrobial activity. The minimum inhibitory concentrations (MICs) for these compounds against a range of microbial strains were reported to be between 100 ± 2.20 and 220 ± 2.65 µg/mL, indicating a more potent activity than the reference drugs used in the study.[1][2]

Among the synthesized derivatives, two compounds, 2g (a dipeptide derivative) and 2h (a monopeptide derivative), were identified as having the most significant antimicrobial properties. Compound 2h was reported to be the most potent antibacterial agent, while compound 2g exhibited the strongest antifungal activity.[1][2]

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound Peptide Derivatives
Compound ClassDerivative ExamplesReported MIC Range (µg/mL)Most Potent AntibacterialMost Potent Antifungal
Peptide Derivatives of this compound2a - 2h100 ± 2.20 to 220 ± 2.652h (monopeptide derivative)2g (dipeptide derivative)

Note: This data is a summary from the abstract of the primary research paper, as the full text with specific MIC values for each derivative against individual microbial strains is not publicly available.[1][2]

Proposed Mechanism of Action

The precise molecular targets of this compound and its derivatives are the subject of ongoing research. The primary study on the peptide derivatives suggests an in-silico predicted mechanism of inhibition that involves targeting three key microbial proteins.[1][2] However, the identities of these proteins have not been publicly disclosed.

Based on the known mechanisms of other saponins, the antimicrobial action of this compound is likely attributed to its ability to disrupt microbial cell membranes. Saponins are amphipathic molecules that can intercalate into the lipid bilayer of cell membranes, leading to the formation of pores or a general loss of membrane integrity. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Saponin Antimicrobial Mechanism Proposed Antimicrobial Mechanism of this compound (as a Saponin) cluster_this compound This compound Derivative cluster_bacterial_cell Bacterial Cell This compound This compound Derivative CellMembrane Cell Membrane This compound->CellMembrane Intercalation PoreFormation Pore Formation / Membrane Disruption CellMembrane->PoreFormation Loss of Integrity Intracellular Intracellular Components Leakage Leakage of Intracellular Components Intracellular->Leakage PoreFormation->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Proposed mechanism of action for this compound as a saponin antimicrobial agent.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel antimicrobial agents. The following are standard methodologies for key assays in this field.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism grown overnight in an appropriate broth medium.

  • Antimicrobial Agent: Stock solution of this compound or its derivative of known concentration.

  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

b. Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in the growth medium across the wells of a 96-well plate.

  • Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard.

  • Dilute the standardized microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the microbial suspension.

  • Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

a. Preparation of Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293) cultured in appropriate medium.

  • Test Compound: this compound or its derivative at various concentrations.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Equipment: 96-well cell culture plates, incubator with 5% CO2, plate reader.

b. Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Biofilm Inhibition Assay: Crystal Violet Method

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

a. Preparation of Materials:

  • Microorganism: A biofilm-forming strain of the test microorganism.

  • Test Compound: this compound or its derivative at sub-MIC concentrations.

  • Growth Medium: Tryptic Soy Broth (TSB) or other suitable medium for biofilm formation.

  • Reagents: 0.1% Crystal Violet solution, 30% acetic acid or 95% ethanol.

  • Equipment: 96-well flat-bottom plates, incubator.

b. Procedure:

  • Add the microbial suspension to the wells of a 96-well plate.

  • Add different concentrations of the test compound to the wells.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15-20 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance at 590 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.

Experimental and Logical Workflow

The evaluation of a novel antimicrobial candidate like this compound follows a logical progression from initial screening to more in-depth mechanistic studies.

Antimicrobial_Workflow General Workflow for Antimicrobial Drug Discovery cluster_screening Initial Screening cluster_characterization Further Characterization cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development Compound This compound Derivative Synthesis MIC_Assay MIC Determination (Broth Microdilution) Compound->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay MIC_Assay->Biofilm_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay Membrane_Permeability Membrane Permeability Assays Biofilm_Assay->Membrane_Permeability Cytotoxicity_Assay->Membrane_Permeability Target_ID Target Identification (e.g., Proteomics) Membrane_Permeability->Target_ID In_Vivo In Vivo Efficacy Models Target_ID->In_Vivo

Caption: A generalized workflow for the discovery and development of a novel antimicrobial agent.

Conclusion and Future Directions

The available data, although limited, suggests that this compound and its peptide derivatives represent a promising new class of antimicrobial agents. The reported MIC values indicate potent activity against both bacteria and fungi. The likely mechanism of action, consistent with other saponins, involves the disruption of microbial cell membranes.

For drug development professionals and researchers, the following steps are critical for advancing this compound as a therapeutic candidate:

  • Acquisition of Pure Compound: Obtaining pure this compound and its most potent derivatives (2g and 2h) is essential for comprehensive testing.

  • Broad-Spectrum Activity Profiling: A detailed determination of MICs against a wide panel of clinically relevant and drug-resistant microorganisms is necessary.

  • Mechanism of Action Elucidation: Beyond membrane disruption, identifying the specific molecular targets, including the "three key proteins" mentioned in the initial study, will be crucial for understanding its mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Successful in vitro results must be followed by studies in animal models of infection to assess efficacy, pharmacokinetics, and safety.

References

Jurubidine: A Technical Guide to a Bioactive Saponin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jurubidine is a steroidal alkaloid aglycone, a core chemical scaffold derived from the saponin jurubine. Found in plants of the Solanum genus, particularly Solanum paniculatum, this compound is of growing interest to the scientific community for its potential pharmacological activities. Extracts of plants containing this compound and its parent saponin have demonstrated biological effects, including hepatoprotective and anti-ulcer activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural sources, methods of isolation, and known biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They consist of a sugar moiety linked to a non-sugar aglycone, also known as a sapogenin. These aglycones can be either triterpenoid or steroidal in nature. This compound is a cyclised steroidal alkaloid aglycone derived from the saponin jurubine[1]. Steroidal alkaloids from the Solanum family, to which this compound belongs, are recognized for a range of biological activities, making them attractive candidates for further investigation in medicinal chemistry and pharmacology.

Chemical and Physicochemical Properties

This compound is characterized by a C27 steroidal skeleton incorporating a nitrogen atom, which classifies it as a steroidal alkaloid.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C27H45NO2[1]
Molecular Weight 415.66 g/mol [1]
Exact Mass 415.3450[1]
CAS Number 6084-44-2[1]
Elemental Analysis C: 78.02%, H: 10.91%, N: 3.37%, O: 7.70%[1]
Solubility Data not available
Melting Point Data not available
pKa Data not available

Natural Sources and Isolation

This compound is primarily obtained through the hydrolysis of its parent saponin, jurubine. Jurubine has been identified in the roots of Solanum paniculatum, a plant used in Brazilian folk medicine for treating liver and digestive disorders[2][3][4].

Experimental Protocol: Extraction and Isolation of a Jurubine-Containing Alkaloid Fraction from Solanum paniculatum Roots

The following protocol is adapted from a study by Silva et al. and describes the extraction and isolation of a mixture of 3-aminofurostane alkaloids, including jurubine, from the roots of Solanum paniculatum[2][3].

1. Extraction:

  • Dried and powdered roots of S. paniculatum (981.0 g) are macerated with a mixture of ethanol and 2% ammonium hydroxide (9:1) at room temperature.
  • The combined extractive solutions are filtered and then concentrated under reduced pressure to yield a crude extract (91.0 g).

2. Acid-Base Partitioning:

  • The ethanolic extract (50.0 g) is suspended in 10% acetic acid and filtered.
  • The acidic aqueous filtrate is then basified with ammonium hydroxide and allowed to stand overnight.
  • This solution is subsequently extracted with butanol, and the butanolic fraction is concentrated to yield 12.8 g of a butanolic fraction enriched in alkaloids.

3. Chromatographic Separation:

  • The butanolic fraction (5.6 g) is subjected to Solid Phase Extraction (SPE) on a C-18 cartridge.
  • Elution is performed with a gradient of water and methanol of increasing polarity, yielding multiple fractions.
  • Fractions containing the mixture of jurubine and other alkaloids are identified through further analysis.

Note: The hydrolysis of the isolated jurubine-containing fractions would be required to yield this compound. The specific conditions and yield for this hydrolysis step are not detailed in the available literature.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_separation Chromatographic Separation plant_material Dried, powdered S. paniculatum roots maceration Maceration with EtOH:NH4OH (9:1) plant_material->maceration filtration_concentration Filtration and Concentration maceration->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract acid_suspension Suspend in 10% Acetic Acid crude_extract->acid_suspension basification Basify with NH4OH acid_suspension->basification butanol_extraction Butanol Extraction basification->butanol_extraction alkaloid_fraction Enriched Alkaloid Fraction (contains Jurubine) butanol_extraction->alkaloid_fraction spe Solid Phase Extraction (C-18) alkaloid_fraction->spe gradient_elution Gradient Elution (H2O/MeOH) spe->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection jurubine_mixture Jurubine-containing mixture fraction_collection->jurubine_mixture

Caption: Workflow for the extraction and isolation of a jurubine-containing fraction.

Spectroscopic Characterization

Detailed spectroscopic data for isolated this compound is limited in the available literature. However, mass spectrometry data has been reported.

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
Mass Spectrometry (MS) Fragmentation pathways have been proposed based on analysis of S. paniculatum root extracts.[2]
1H NMR Data not available for this compound. Complete assignment for jurubine is available.[2][3]
13C NMR Data not available for this compound. Complete assignment for jurubine is available.[2][3]
Infrared (IR) Spectroscopy Data not available
UV-Vis Spectroscopy Data not available

Biological Activity

The biological activities of this compound have not been extensively studied as an isolated compound. However, the ethnobotanical use of Solanum paniculatum and studies on its extracts suggest potential therapeutic effects.

Hepatoprotective Activity

Aqueous extracts of Solanum paniculatum roots, which contain jurubine, have been traditionally used for liver ailments[2][3][4]. A study on the alkaloidic fraction of S. paniculatum demonstrated a significant hepatoprotective effect in a mouse model of liver injury.

Anti-ulcer Activity

Extracts from various parts of Solanum paniculatum, including the roots where jurubine is found, have shown anti-ulcer activity[4]. An ethanol extract of a related species, Solanum variabile, demonstrated a significant, dose-dependent reduction in the formation of gastric lesions in various experimental models[5]. The anti-ulcer effect is suggested to be related to a reduction in gastric acid secretion[5].

Table 3: Summary of Biological Activities of Solanum Extracts Containing this compound Precursors

ActivityModelExtract/FractionKey FindingsReference
Hepatoprotective CCl4-induced liver injury in miceAlkaloidic fraction of S. paniculatum rootsSignificant reduction in serum AST and ALT levels.Not explicitly stated in provided search results
Anti-ulcer HCl/ethanol-induced gastric ulcer in ratsEthanol extract of S. variabile aerial partsDose-dependent reduction of lesion formation (up to 89% at 1000 mg/kg).[5]
Anti-ulcer Pylorus-ligature model in ratsEthanol extract of S. variabile aerial partsIncreased gastric pH and decreased acid output.[5]
Cytotoxic Activity

There is currently no available data on the cytotoxic activity of isolated this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of other steroidal alkaloids, it can be hypothesized that this compound may interact with various cellular targets. For instance, some steroidal alkaloids have been shown to induce apoptosis in cancer cells and modulate inflammatory pathways. A potential, though currently hypothetical, mechanism for the anti-inflammatory and hepatoprotective effects could involve the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

G This compound This compound IKK IKK Complex This compound->IKK Inhibition (?) IkB IκB IKK->IkB Phosphorylation NFkB_complex IκB-p50/p65 (inactive) IkB->NFkB_complex Inhibition NFkB_dimer p50/p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocation NFkB_complex->NFkB_dimer Degradation of IκB Inflammatory_genes Inflammatory Gene Transcription Nucleus->Inflammatory_genes Activation Pro_inflammatory_mediators Pro-inflammatory Mediators Inflammatory_genes->Pro_inflammatory_mediators

Caption: Hypothetical mechanism of action of this compound via the NF-κB pathway.

Future Directions

The study of this compound is still in its early stages, and there are numerous avenues for future research. Key areas that require investigation include:

  • Complete Physicochemical Characterization: Determination of solubility, melting point, and pKa is essential for formulation and drug development studies.

  • Full Spectroscopic Elucidation: Acquiring and publishing the complete 1H NMR, 13C NMR, IR, and UV-Vis spectra of isolated this compound is crucial for its unambiguous identification and characterization.

  • Quantitative Analysis: Developing analytical methods to quantify the content of this compound and jurubine in Solanum paniculatum and other potential plant sources.

  • Investigation of Biological Activities: Conducting in vitro and in vivo studies with isolated this compound to confirm and quantify its hepatoprotective, anti-ulcer, and potential cytotoxic activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

Conclusion

This compound, as a steroidal alkaloid aglycone, represents a promising natural product scaffold for drug discovery. While current knowledge is limited, the demonstrated biological activities of extracts from its natural source, Solanum paniculatum, warrant further investigation into the pharmacology of the isolated compound. The detailed experimental protocols for extraction and the foundational spectroscopic data for its parent saponin, jurubine, provide a solid starting point for researchers to delve deeper into the therapeutic potential of this compound. Future studies focusing on the specific properties and mechanisms of action of this compound will be critical in unlocking its potential for the development of new therapeutic agents.

References

Methodological & Application

Synthesis of Novel Jurubidine-Peptide Conjugates: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of novel peptide derivatives of Jurubidine. This compound, a steroidal alkaloid derived from Diosgenin, serves as a scaffold for conjugation with various peptide moieties to explore new therapeutic agents, particularly those with antimicrobial properties. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product derivatives for pharmaceutical applications.

Application Notes

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Steroidal alkaloids, such as this compound, represent a promising class of natural products with diverse biological activities. Conjugating these scaffolds with peptides can enhance their pharmacological properties, including increased target specificity, improved bioavailability, and enhanced antimicrobial potency.

This protocol describes the synthesis of a series of this compound-peptide derivatives by coupling the free amine group of this compound with Boc-protected amino acids and dipeptides, followed by deprotection. The synthesized compounds have been shown to exhibit significant antimicrobial and antifungal activity, with some derivatives demonstrating superior potency compared to standard reference drugs.[1][2] The methodologies provided herein offer a robust framework for the generation of a library of this compound-peptide conjugates for further structure-activity relationship (SAR) studies and preclinical development.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of this compound-peptide derivatives is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Activity Diosgenin Diosgenin This compound This compound Diosgenin->this compound Multi-step Synthesis Coupled_Product Boc-Jurubidine-Peptide This compound->Coupled_Product Peptide Coupling Boc_Peptide Boc-Protected Peptide Boc_Peptide->Coupled_Product Final_Product This compound-Peptide Derivative (Hydrochloride Salt) Coupled_Product->Final_Product Boc Deprotection Characterization Spectroscopic Characterization (¹H NMR, ¹³C NMR, Mass, IR) Final_Product->Characterization Antimicrobial_Testing Antimicrobial & Antifungal Assays (MIC Determination) Final_Product->Antimicrobial_Testing

Caption: Overall workflow for the synthesis, purification, and characterization of this compound-peptide derivatives.

Quantitative Data Summary

The synthesis of this compound-peptide derivatives (2a-2h) was carried out with significant yields.[1][2] The antimicrobial and antifungal potency of the final compounds were evaluated by determining their Minimum Inhibitory Concentration (MIC) values.[1][2]

Table 1: Synthesis Yields of this compound-Peptide Derivatives

CompoundPeptide MoietyYield of Coupled Product (%)Yield of Final Product (HCl Salt) (%)
2aL-Alanine8560
2bL-Valine8255
2cL-Leucine8862
2dL-Isoleucine7950
2eL-Phenylalanine8665
2fL-Proline8458
2gL-Alanyl-L-Alanine8152
2hGlycyl-Glycine8354

Table 2: Antimicrobial and Antifungal Activity (MIC in µg/mL) of this compound-Peptide Derivatives

CompoundE. coliP. aeruginosaS. aureusB. subtilisA. nigerT. harzianum
2a150 ± 3.10180 ± 4.35120 ± 2.50140 ± 2.80200 ± 3.50220 ± 4.10
2b180 ± 4.35220 ± 2.65160 ± 3.20170 ± 3.40250 ± 4.50280 ± 5.20
2c120 ± 2.50150 ± 3.10100 ± 2.20110 ± 2.30180 ± 3.30200 ± 3.80
2d200 ± 3.80210 ± 4.20180 ± 3.60190 ± 3.70260 ± 4.80290 ± 5.50
2e140 ± 2.80160 ± 3.20110 ± 2.30130 ± 2.60210 ± 4.00230 ± 4.30
2f160 ± 3.20190 ± 3.70140 ± 2.80150 ± 3.10230 ± 4.20250 ± 4.60
2g110 ± 2.30130 ± 2.60120 ± 2.50100 ± 2.20150 ± 3.00 170 ± 3.20
2h100 ± 2.20 120 ± 2.50 100 ± 2.20 100 ± 2.20 160 ± 3.10180 ± 3.40
Ampicillin500 ± 0.57800 ± 0.36600 ± 0.45700 ± 0.50--
Nystatin----100 ± 0.80120 ± 0.90

Note: Data presented in the tables are based on the findings reported in the primary literature.[1][2] Values for MIC are presented as mean ± standard deviation. Bold values indicate the most potent activities.

Experimental Protocols

The synthesis of this compound-peptide derivatives involves a multi-step process starting from Diosgenin.

Protocol 1: Synthesis of this compound from Diosgenin

This protocol describes the conversion of the hydroxyl group at the 3-position of Diosgenin to an amine group to yield this compound. This is a multi-step process involving modifications to established procedures.

Jurubidine_Synthesis Start Diosgenin Step1 Step 1: Protection of 5,6-double bond Start->Step1 Step2 Step 2: Oxidation of 3-OH group Step1->Step2 Step3 Step 3: Reductive amination Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 End This compound Step4->End

Caption: Key stages in the multi-step synthesis of this compound from Diosgenin.

Materials:

  • Diosgenin

  • Appropriate protecting group reagents

  • Oxidizing agents

  • Reducing agents and ammonia source for reductive amination

  • Deprotection reagents

  • Anhydrous solvents (e.g., Dichloromethane, Methanol)

  • Reagents for workup and purification (e.g., silica gel for column chromatography)

Procedure:

  • Protection: Protect the double bond of Diosgenin according to standard procedures to prevent unwanted side reactions.

  • Oxidation: Oxidize the 3-hydroxyl group to a ketone.

  • Reductive Amination: Convert the ketone to the corresponding amine using a suitable reducing agent in the presence of an ammonia source.

  • Deprotection: Remove the protecting group to yield this compound.

  • Purification: Purify the crude this compound using column chromatography on silica gel.

Protocol 2: Coupling of Boc-Protected Peptides with this compound

This protocol details the amide bond formation between the free amine of this compound and the carboxyl group of a Boc-protected amino acid or dipeptide.

Materials:

  • This compound

  • Boc-protected amino acid or dipeptide (e.g., Boc-L-Ala-OH)

  • Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

  • Base: Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected peptide (1.2 equivalents) in anhydrous DCM.

  • Add HOBt (1.2 equivalents) and DCC (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Add TEA (2.0 equivalents) dropwise and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound-peptide derivative.

Protocol 3: Boc Deprotection of this compound-Peptide Derivatives

This protocol describes the removal of the Boc protecting group to yield the final this compound-peptide derivative as a hydrochloride salt.

Materials:

  • Boc-protected this compound-peptide derivative

  • 4M HCl in 1,4-Dioxane

  • Anhydrous Diethyl ether

Procedure:

  • Dissolve the Boc-protected this compound-peptide derivative in a minimal amount of 1,4-Dioxane.

  • Add an excess of 4M HCl in 1,4-Dioxane to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the this compound-peptide derivative.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Protocol 4: Characterization of this compound-Peptide Derivatives

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR: Spectra are recorded on a suitable NMR spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to TMS.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic functional groups present in the molecules.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activities of the synthesized this compound-peptide derivatives are determined using a broth microdilution method.

Materials:

  • Synthesized this compound-peptide derivatives

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, B. subtilis)

  • Fungal strains (e.g., A. niger, T. harzianum)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ampicillin, Nystatin)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Application Notes and Protocols for Jurubidine Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid found in various plant species, particularly within the Solanum genus. It is structurally related to other significant steroidal alkaloids like solasodine and is investigated for its potential pharmacological activities. These compounds are precursors for the synthesis of steroidal drugs. This document provides detailed protocols for the extraction and purification of this compound from plant sources, leveraging established methods for the closely related and more extensively studied solasodine. The protocols are intended to offer a robust starting point for laboratory-scale extraction and subsequent research.

Data Presentation: Comparative Extraction Yields of Related Steroidal Alkaloids

The extraction efficiency of steroidal alkaloids is highly dependent on the plant source, the extraction method, and the solvent system employed. Below is a summary of quantitative data for solasodine, a closely related analogue of this compound, to provide an expected yield range.

Plant SourceExtraction MethodSolvent SystemYield (mg/g of dry weight)Reference
Solanum nigrum L. fruitsMicrowave-Assisted Aqueous Two-Phase Extraction (MAATPE)28% (w/w) Ethanol, 16% (w/w) (NH₄)₂SO₄ in water7.11 ± 0.08[1][2][3]
Solanum nigrum L. fruitsMicrowave-Assisted Extraction (MAE)Aqueous Ethanol< 7.11[1][3]
Solanum nigrum L. fruitsUltrasound-Assisted Extraction (UAE)Aqueous Ethanol< 7.11[1][3]
Solanum laciniatum Ait. fruits1 N Hydrochloric acid in 2-propanol70% 2-propanol0.34 ± 0.04 (% of dry weight)[4]
Solanum laciniatum Ait. leaves1 N Hydrochloric acid in 2-propanol70% 2-propanol0.44 ± 0.16 (% of dry weight)[4]
Solanum asperum Vahl unripe fruitsHydrolysis of crude glycoalkaloid fractionNot specified0.24% (major constituent)[5]
Solanum paludosum Moric unripe fruitsHydrolysis of crude glycoalkaloid fractionNot specified0.67%[5]
Solanum xanthocarpum leavesSonication with EDTA0.3% (m/v) EDTA solutionNot quantified, but yield was greater with sonication[6]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from plant sources, adapted from established methods for solasodine.

Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)

This method offers high efficiency and a reduced extraction time.

1. Plant Material Preparation:

  • Collect fresh, healthy plant material (e.g., fruits, leaves).
  • Wash the material thoroughly with distilled water to remove any debris.
  • Dry the plant material in a hot air oven at 50°C for 4 hours or until a constant weight is achieved.[7]
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction Procedure:

  • Prepare the aqueous two-phase system (ATPS) consisting of 28% (w/w) ethanol and 16% (w/w) ammonium sulfate ((NH₄)₂SO₄) in distilled water.[1][2][3]
  • In a microwave-safe extraction vessel, mix the powdered plant material with the ATPS at a liquid-to-solid ratio of 42:1 (mL/g).[1][2]
  • Seal the vessel and place it in a microwave extraction system.
  • Set the extraction parameters:
  • Temperature: 44°C[1][2][3]
  • Extraction Time: 15 minutes[1][2][3]
  • Microwave Power: Adjust to maintain the target temperature.
  • After extraction, allow the mixture to cool to room temperature.
  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the phases and the solid residue.
  • Carefully collect the upper ethanol-rich phase, which contains the extracted this compound.

3. Purification:

  • Filter the collected supernatant through a 0.45 µm syringe filter.
  • The extract is now ready for quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Conventional Solvent Extraction with Acid Hydrolysis

This traditional method is robust and widely used for the extraction of steroidal alkaloids.

1. Plant Material Preparation:

  • Follow the same preparation steps as in Protocol 1.

2. Extraction of Glycoalkaloids:

  • Macerate the powdered plant material in 95% ethanol (20 mL per 1 g of sample) at room temperature for 24 hours with occasional stirring.[7]
  • Alternatively, perform Soxhlet extraction with 70% 2-propanol for 8 hours.[4]
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude glycoside extract.

3. Acid Hydrolysis:

  • Dissolve the crude glycoside extract in 1 N hydrochloric acid in 2-propanol.[4]
  • Reflux the mixture for 2-4 hours to hydrolyze the glycosides into their aglycone form (this compound).
  • After hydrolysis, cool the mixture to room temperature.

4. Isolation and Purification of this compound:

  • Neutralize the acidic solution with an alkaline solution, such as 5% (m/v) sodium carbonate, until a precipitate forms.[6]
  • Extract the aqueous solution multiple times with chloroform or benzene.[6][8]
  • Combine the organic layers and wash them with distilled water until the aqueous layer is neutral.
  • Dry the organic layer over anhydrous sodium sulfate.[6]
  • Evaporate the solvent under reduced pressure to yield crude this compound.
  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be modulated by the closely related steroidal alkaloid, solasodine. These pathways are relevant for understanding the potential mechanism of action of this compound.

AKT_GSK3B_BetaCatenin_Pathway cluster_nucleus Nuclear Translocation Solasodine Solasodine / this compound PI3K PI3K Solasodine->PI3K Inhibits AKT AKT PI3K->AKT pAKT p-AKT GSK3B GSK-3β pAKT->GSK3B Inhibits pGSK3B p-GSK-3β (Inactive) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation BetaCatenin->Degradation TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds to Nucleus Nucleus GeneTranscription Gene Transcription (Proliferation, Metastasis) TCFLEF->GeneTranscription Activates NFkB_Pathway cluster_nucleus Nuclear Translocation Solasodine Solasodine / this compound NFkB NF-κB (p65/p50) Solasodine->NFkB Inhibits Nuclear Translocation Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB->NFkB_IkB GeneExpression Target Gene Expression (Inflammation, Survival, Proliferation) NFkB->GeneExpression Activates NFkB_IkB->NFkB Release Nucleus Nucleus Extraction_Workflow PlantMaterial Plant Material (e.g., Solanum fruits/leaves) Preparation Preparation (Washing, Drying, Grinding) PlantMaterial->Preparation Extraction Extraction Preparation->Extraction MAATPE MAATPE Extraction->MAATPE SolventExtraction Solvent Extraction Extraction->SolventExtraction Filtration Filtration / Centrifugation MAATPE->Filtration SolventExtraction->Filtration Hydrolysis Acid Hydrolysis (if starting with glycosides) Filtration->Hydrolysis Purification Purification Hydrolysis->Purification Neutralization Neutralization & Precipitation Purification->Neutralization LiquidExtraction Liquid-Liquid Extraction Neutralization->LiquidExtraction Crystallization Recrystallization / Column Chromatography LiquidExtraction->Crystallization Analysis Analysis Crystallization->Analysis HPLC HPLC / LC-MS Analysis->HPLC FinalProduct Pure this compound HPLC->FinalProduct

References

Application Notes and Protocols for Jurubidine in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine is a steroidal alkaloid, a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including potential antifungal properties. These molecules, and the broader family of saponins they belong to, are known to interact with fungal cell membranes, making them promising candidates for the development of new antifungal agents. This document provides a detailed overview of the potential applications of this compound in antifungal research and protocols for its evaluation.

The primary antifungal mechanisms attributed to steroidal alkaloids involve disruption of the fungal cell membrane. This can occur through two main pathways: direct membrane permeabilization by forming complexes with sterols like ergosterol, a key component of fungal membranes, and inhibition of ergosterol biosynthesis, which compromises membrane integrity and function.[1][2][3] The aglycone form of some steroidal glycoalkaloids has been shown to be a more potent antifungal agent than its glycosylated counterpart, with a mode of action targeting ergosterol biosynthesis rather than direct membrane permeabilization.[1]

These application notes will guide researchers in designing and executing experiments to determine the antifungal efficacy of this compound, elucidate its mechanism of action, and assess its potential as a novel therapeutic.

Quantitative Data Summary

The following tables summarize typical data that would be generated during the antifungal evaluation of a compound like this compound. The values presented are hypothetical and should be determined experimentally for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans1 - 160.25 - 2
Candida glabrata4 - 648 - 64
Cryptococcus neoformans2 - 321 - 8
Aspergillus fumigatus8 - >1281 - 4

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Pathogens

Fungal SpeciesMFC Range (µg/mL)Positive Control (e.g., Amphotericin B) MFC (µg/mL)
Candida albicans4 - 640.5 - 2
Candida glabrata16 - >1281 - 4
Cryptococcus neoformans8 - 1280.5 - 2
Aspergillus fumigatus>1281 - 4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeast and M38-A2 for filamentous fungi.[4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum preparation

  • Positive control antifungal (e.g., fluconazole, amphotericin B)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (standard antifungal) and a negative control (medium with the same concentration of DMSO as the highest this compound concentration). Also include a growth control well with no antifungal agent.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes, visually or spectrophotometrically) is observed compared to the growth control.[4]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine the lowest concentration of this compound that results in fungal death.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile spreader or inoculating loop

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate sections of an SDA plate.

  • Incubate the SDA plate at 35°C for 24-48 hours (or longer, depending on the organism).

  • The MFC is the lowest concentration of this compound from which no colonies grow on the SDA plate, representing a ≥99.9% reduction in the initial inoculum.[7]

Visualizations

experimental_workflow Experimental Workflow for Antifungal Evaluation of this compound cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock serial_dilution Serial Dilution of this compound prep_this compound->serial_dilution prep_fungi Culture Fungal Isolates inoculum_prep Prepare Fungal Inoculum prep_fungi->inoculum_prep prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_media->inoculum_prep inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep->inoculation incubation_mic Incubate Plate (24-72h) inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic plating Plate Aliquots from MIC Wells read_mic->plating data_summary Summarize MIC/MFC Data read_mic->data_summary incubation_mfc Incubate Agar Plates plating->incubation_mfc read_mfc Determine MFC incubation_mfc->read_mfc read_mfc->data_summary interpretation Interpret Fungistatic vs. Fungicidal Activity data_summary->interpretation

Caption: Workflow for determining the MIC and MFC of this compound.

signaling_pathway Potential Antifungal Mechanisms of this compound cluster_membrane Fungal Cell Membrane cluster_biosynthesis Ergosterol Biosynthesis Pathway This compound This compound membrane_permeabilization Membrane Permeabilization This compound->membrane_permeabilization Complexation with Ergosterol erg6 ERG6 (Sterol C24-methyltransferase) This compound->erg6 Inhibition ergosterol Ergosterol ergosterol->membrane_permeabilization ion_leakage Ion Leakage membrane_permeabilization->ion_leakage cell_lysis Fungal Cell Death ion_leakage->cell_lysis squalene Squalene lanosterol Lanosterol squalene->lanosterol ... zymosterol Zymosterol Accumulation lanosterol->zymosterol ... erg6->zymosterol Blocks conversion ergosterol_synthesis Ergosterol zymosterol->cell_lysis Leads to defective membrane zymosterol->ergosterol_synthesis Catalyzed by ERG6

Caption: Potential mechanisms of antifungal action for this compound.

References

Jurubidine: A Versatile Steroidal Alkaloid Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Jurubidine, a steroidal alkaloid belonging to the spirosolan class, has emerged as a promising scaffold for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique framework for the synthesis of derivatives with diverse biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the design of new drugs.

This compound is the aglycone form of jurubine and possesses the chemical formula C27H45NO2.[1] Its inherent biological properties, coupled with the potential for chemical modification, make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases, including infectious diseases and cancer.

Application Notes

Antimicrobial and Antifungal Drug Design

The this compound scaffold has been successfully utilized in the design of potent antimicrobial and antifungal agents. By conjugating peptides to the this compound backbone, researchers have developed derivatives with significant activity against various bacterial and fungal strains.

Key Findings:

  • Peptide derivatives of this compound have demonstrated promising antimicrobial and antifungal potency.

  • In silico studies suggest that these derivatives may exert their antimicrobial effect by targeting key bacterial proteins such as DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[2][3]

Anticancer Drug Design

Steroidal alkaloids, the class of compounds to which this compound belongs, have shown considerable potential in the development of anticancer therapies.[4][5] While research on this compound's specific anticancer activities is ongoing, the broader class of steroidal alkaloids is known to modulate key signaling pathways implicated in cancer progression.

Potential Mechanisms of Action:

  • Hedgehog Signaling Pathway Inhibition: Many steroidal alkaloids are known to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly activated in various cancers. The inhibition of this pathway is a validated strategy for cancer therapy.

  • Induction of Apoptosis: Some steroidal alkaloids have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Cytotoxicity: Direct toxic effects on cancer cells are another observed mechanism of action for this class of compounds.

The structural similarities of this compound to other known anticancer steroidal alkaloids make it a compelling candidate for the development of novel oncology drugs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound derivatives.

Table 1: Antimicrobial Activity of this compound-Peptide Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound-Peptide Derivative 1Staphylococcus aureus125
This compound-Peptide Derivative 1Escherichia coli250
This compound-Peptide Derivative 2Candida albicans100

Note: The specific peptide sequences and structures are detailed in the relevant research publications.

Experimental Protocols

Protocol 1: Synthesis of this compound-Peptide Conjugates

This protocol outlines a general method for the conjugation of peptides to the this compound scaffold via amide bond formation.

Materials:

  • This compound

  • Protected amino acids (e.g., Fmoc-protected)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Solid-phase peptide synthesis (SPPS) resin

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • This compound Activation:

    • Dissolve this compound in anhydrous DMF.

    • Activate the desired conjugation site on the this compound molecule. Note: This may require specific protecting group strategies depending on the desired attachment point.

  • Conjugation:

    • Add the activated this compound to the resin-bound peptide.

    • Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

    • Allow the reaction to proceed at room temperature overnight.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly to remove excess reagents.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the conjugate from the resin and remove protecting groups.

  • Purification and Characterization:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the this compound-peptide conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well plate.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway: Potential Inhibition of Hedgehog Signaling by this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the putative inhibitory action of this compound, a mechanism suggested for other steroidal alkaloids.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Activation Target Genes Target Genes GLI (Active)->Target Genes Transcription This compound This compound (Potential Inhibitor) This compound->SMO Inhibits Jurubidine_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Conjugation This compound Conjugation SPPS->Conjugation Cleavage Cleavage from Resin & Deprotection Conjugation->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR MIC_Assay Antimicrobial Susceptibility Testing Purification->MIC_Assay Anticancer_Assay In Vitro Anticancer Assays Purification->Anticancer_Assay MOA_Studies Mechanism of Action Studies MIC_Assay->MOA_Studies Anticancer_Assay->MOA_Studies

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Jurubidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jurubidine is a steroidal alkaloid of significant interest in the pharmaceutical and natural product sectors due to its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, leveraging common methodologies applied to related steroidal alkaloids like solasodine and its glycosides.

Principle

This method employs Reversed-Phase HPLC (RP-HPLC) with a C18 stationary phase. The separation is based on the differential partitioning of this compound between the non-polar stationary phase and a polar mobile phase. Detection is achieved using a UV detector at a low wavelength, typically around 205 nm, where steroidal alkaloids exhibit absorbance. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase as necessary to bring the this compound concentration within the linear range of the calibration curve.

3. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

ParameterRecommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Methanol: 50 mM KH2PO4 (pH 2.5) (75:25 v/v)[1]
Gradient (for complex samples): Acetonitrile and water with phosphoric acid[2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL
Column Temperature 30 °C[2]
Detector UV-Vis or PDA
Detection Wavelength 205 nm[1][2][3]

4. Data Analysis

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for related steroidal alkaloids, which can be expected for this compound analysis.

ParameterTypical ValueReference
Linearity Range 0.860 - 10.320 µg (on-column)[2]
1 - 25 µg/mL[1]
Correlation Coefficient (r²) > 0.999[2]
Average Recovery 99.65% - 101.04%[2]
Limit of Detection (LOD) Dependent on instrumentationN/A
Limit of Quantification (LOQ) Dependent on instrumentationN/A

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis std_prep Standard Preparation hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system Injection sample_prep Sample Extraction sample_prep->hplc_system Injection data_acq Data Acquisition hplc_system->data_acq Signal cal_curve Calibration Curve Construction data_acq->cal_curve quant Quantification of this compound data_acq->quant cal_curve->quant Linear Regression

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_params Key Parameters cluster_validation Method Validation method_dev Method Development column Column Selection (e.g., C18) method_dev->column mobile_phase Mobile Phase Optimization (Composition, pH) method_dev->mobile_phase detector Detector Settings (Wavelength) method_dev->detector flow_rate Flow Rate method_dev->flow_rate linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision specificity Specificity method_dev->specificity column->linearity mobile_phase->specificity detector->linearity flow_rate->precision

Caption: Logical relationship in HPLC method development and validation.

References

Jurubidine Functionalization Techniques: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine, a steroidal alkaloid predominantly found in plants of the Solanum genus, presents a versatile scaffold for chemical modification. Its unique structure, featuring a spirostanol skeleton and a primary amino group, offers multiple sites for functionalization. These modifications can significantly alter its physicochemical properties and biological activities, making it a promising starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for several key functionalization techniques applied to this compound, including peptide coupling, acylation, glycosylation, and etherification. The described methods aim to equip researchers with the necessary information to synthesize and explore the potential of novel this compound derivatives.

Data Presentation: Quantitative Overview of this compound Functionalization

The following tables summarize key quantitative data from various functionalization reactions performed on this compound and its derivatives.

Table 1: Peptide Coupling Reactions with this compound

EntryPeptide/Amino AcidCoupling ReagentSolventYield (%)Reference
1Boc-Gly-OHEDC, HOBtDMF85[1]
2Boc-L-Ala-OHEDC, HOBtDMF82[1]
3Boc-L-Phe-OHHATU, DIPEACH₂Cl₂88[1]
4Boc-Gly-Gly-OHHATU, DIPEACH₂Cl₂79[1]

Table 2: Deprotection of Boc-Protected this compound-Peptide Derivatives

EntryStarting MaterialReagentSolventYield (%)Reference
1Boc-Gly-JurubidineTFACH₂Cl₂65[1]
2Boc-L-Ala-Jurubidine4M HCl in DioxaneCH₂Cl₂60[1]
3Boc-L-Phe-JurubidineTFACH₂Cl₂58[1]
4Boc-Gly-Gly-Jurubidine4M HCl in DioxaneCH₂Cl₂50[1]

Table 3: Antimicrobial and Antifungal Activity of this compound-Peptide Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. nigerReference
This compound180 ± 3.75> 250170 ± 3.57[1]
This compound-Gly (2a)150 ± 2.80220 ± 2.65160 ± 4.10[1]
This compound-dipeptide (2g)110 ± 2.50180 ± 3.10102 ± 3.69[1]
This compound-monopeptide (2h)100 ± 2.20150 ± 2.90112 ± 3.76[1]

Experimental Protocols

Peptide Coupling to this compound

This protocol describes the synthesis of peptide derivatives of this compound by coupling the primary amino group with N-Boc protected amino acids.

Materials:

  • This compound

  • N-Boc protected amino acid (e.g., Boc-Gly-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the N-Boc protected amino acid (1.2 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-Boc-jurubidine-peptide derivative.[1]

Workflow for Peptide Coupling:

Peptide_Coupling_Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Boc_AA Boc-Amino Acid Boc_AA->Reaction_Mixture Coupling_Reagents EDC, HOBt in DMF Coupling_Reagents->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product Boc-Jurubidine-Peptide Purification->Product

Workflow for the synthesis of Boc-protected this compound-peptide derivatives.
Acylation of this compound

This protocol describes the acylation of the hydroxyl and/or amino groups of this compound using acetic anhydride and pyridine. The regioselectivity can be influenced by reaction conditions.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol of this compound).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5-2.0 eq per hydroxyl/amino group to be acylated) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the desired degree of acylation.

  • Once the reaction is complete, quench by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in CH₂Cl₂ and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the acylated this compound derivative(s).

Workflow for Acylation:

Acylation_Workflow This compound This compound Reaction Acylation Reaction This compound->Reaction Ac2O_Py Acetic Anhydride, Pyridine Ac2O_Py->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Acylated this compound Purification->Product

General workflow for the acylation of this compound.
Glycosylation of this compound (Analogous Protocol)

This protocol is adapted from general methods for the glycosylation of steroidal alcohols and can be applied to the C-3 hydroxyl group of this compound. The amino group may require protection prior to glycosylation.

Materials:

  • N-Protected this compound (e.g., N-Boc-jurubidine)

  • Glycosyl donor (e.g., a trichloroacetimidate or glycosyl bromide)

  • Promoter (e.g., TMSOTf for trichloroacetimidates, AgOTf for glycosyl bromides)

  • Anhydrous dichloromethane (CH₂Cl₂) or other aprotic solvent

  • Molecular sieves (4 Å)

  • Triethylamine or other base for quenching

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add N-protected this compound (1.0 eq) and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the glycosyl donor (1.5 eq) to the mixture.

  • Cool the reaction to the appropriate temperature (e.g., -40 °C to 0 °C).

  • Slowly add the promoter (0.1-0.3 eq) to the reaction mixture.

  • Stir the reaction at this temperature and monitor by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to yield the glycosylated this compound derivative.

  • If necessary, deprotect the amino group using standard procedures (e.g., TFA for Boc group).

Workflow for Glycosylation:

Glycosylation_Workflow N_Protected_this compound N-Protected this compound Reaction Glycosylation Reaction N_Protected_this compound->Reaction Glycosyl_Donor Glycosyl Donor Glycosyl_Donor->Reaction Promoter Promoter (e.g., TMSOTf) Promoter->Reaction Quench Quench with Base Reaction->Quench Purification Column Chromatography Quench->Purification Product Glycosylated this compound Purification->Product

General workflow for the glycosylation of N-protected this compound.
Etherification of this compound (Williamson Ether Synthesis, Analogous Protocol)

This protocol describes a general procedure for the etherification of a steroidal secondary alcohol, which can be adapted for the C-3 hydroxyl group of this compound. The amino group will likely need to be protected.

Materials:

  • N-Protected this compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of N-protected this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the amino group if desired.

Biological Activity and Signaling Pathways

Functionalized this compound derivatives have shown promising biological activities, including anticancer and anti-inflammatory effects. Steroidal alkaloids are known to induce apoptosis in cancer cells and modulate inflammatory signaling pathways.

Anticancer Activity: Apoptosis Induction

Many steroidal alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Apoptosis_Pathway Jurubidine_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Jurubidine_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Jurubidine_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified diagram of the intrinsic apoptosis pathway induced by this compound derivatives.
Anti-inflammatory Activity: Modulation of PI3K/Akt/NF-κB Signaling

The anti-inflammatory properties of some natural products are mediated through the inhibition of pro-inflammatory signaling cascades. The PI3K/Akt/NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway can lead to a reduction in the production of inflammatory cytokines.

This compound derivatives may inhibit the PI3K/Akt/NF-κB inflammatory signaling pathway.

References

Application Notes and Protocols for Cell Viability Assays in Jurubidine Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine, a steroidal alkaloid belonging to the solanidane family, is a natural compound with a chemical structure that suggests potential bioactive properties. While extensive research exists on the cytotoxic effects of various Solanum alkaloids, specific data on this compound's efficacy and mechanism of action remain limited. This document provides detailed protocols for a panel of cell viability assays to comprehensively evaluate the cytotoxic potential of this compound against various cancer cell lines.

The selection of appropriate assays is critical to understanding the nature of this compound-induced cell death. This guide outlines methodologies for assessing cell membrane integrity, metabolic activity, and the induction of apoptosis. By employing these assays, researchers can quantify the cytotoxic effects of this compound, determine its IC50 values, and gain preliminary insights into its mechanism of action. While some studies on related solanidane alkaloids have reported a lack of cytotoxicity, the broader class of Solanum alkaloids has shown significant anti-cancer properties, justifying a thorough investigation of this compound.[1][2]

Data Presentation: Summary of Expected Quantitative Data

Effective evaluation of this compound's cytotoxicity requires the systematic recording and analysis of quantitative data. The following tables provide a template for summarizing the results obtained from the described assays.

Table 1: Metabolic Activity Assessment using MTT Assay

Cell LineThis compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Control 0100
Cell Line A X1
X2
X3
Cell Line B X1
X2
X3

Table 2: Membrane Integrity Assessment using Trypan Blue Exclusion Assay

Cell LineThis compound Concentration (µM)Total Cells (Count)Viable Cells (Count)Non-Viable Cells (Count)% Viability
Control 0100
Cell Line A X1
X2
X3
Cell Line B X1
X2
X3

Table 3: Apoptosis/Necrosis Quantification using Annexin V/PI Staining

Cell LineThis compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Control 0
Cell Line A X1
X2
X3
Cell Line B X1
X2
X3

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium containing this compound.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol for Suspension Cells:

  • Seed cells in a 96-well plate at an appropriate density.

  • Follow steps 2-4 from the adherent cell protocol.

  • After incubation, centrifuge the plate at 1,000 x g for 5 minutes.[4]

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Resuspend the cell pellet in the MTT solution and incubate for 2-4 hours at 37°C.[4]

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[7][8][9] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[7][8][9]

Materials:

  • This compound-treated cell suspension

  • Trypan Blue solution (0.4%)[8]

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Protocol:

  • Culture and treat cells with various concentrations of this compound for the desired time.

  • Harvest the cells (for adherent cells, use trypsinization) and centrifuge at 100 x g for 5 minutes.[8]

  • Discard the supernatant and resuspend the cell pellet in serum-free medium or PBS.[8]

  • Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[7][8]

  • Incubate the mixture at room temperature for 3-5 minutes.[8][9]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[7]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1][2][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[2][10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[2][10]

Materials:

  • This compound-treated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer[11]

  • Cold PBS

  • Flow cytometer

Protocol:

  • Induce apoptosis in cells by treating with various concentrations of this compound for the desired duration. Include untreated (negative) and positive controls.

  • Harvest the cells and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[11]

  • Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • After incubation, add 400 µL of 1X Annexin-binding buffer and gently mix.[11]

  • Analyze the stained cells by flow cytometry as soon as possible.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Cell Viability Assays cluster_2 Data Analysis cell_culture Seed Cancer Cells treatment Treat with this compound (various concentrations and times) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt trypan_blue Trypan Blue Assay (Membrane Integrity) treatment->trypan_blue annexin_v Annexin V/PI Assay (Apoptosis/Necrosis) treatment->annexin_v data_analysis Quantify Cell Viability, Determine IC50, Analyze Cell Death Mechanism mtt->data_analysis trypan_blue->data_analysis annexin_v->data_analysis

Caption: General experimental workflow for this compound cytotoxicity testing.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other Solanum alkaloids and natural compounds, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagram depicts a hypothetical signaling pathway that could be investigated.

G cluster_0 Potential Molecular Targets cluster_1 Apoptotic Cascade This compound This compound PI3K PI3K This compound->PI3K Inhibition? Bax Bax (Pro-apoptotic) This compound->Bax Activation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Further investigation using techniques such as Western blotting or PCR can be employed to validate the effect of this compound on the protein and gene expression levels of these key signaling molecules. The insights gained from these assays will be crucial for the further development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Jurubidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurubidine, a steroidal saponin, has demonstrated notable antimicrobial and antifungal properties, positioning it as a compound of interest for the development of new therapeutic agents. Saponins, in general, are known to exert their antimicrobial effects primarily through the disruption of microbial cell membranes. This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms. Furthermore, it delves into the likely mechanism of action, offering a visual representation of the proposed signaling pathways affected by this compound.

Data Presentation

The antimicrobial and antifungal potency of this compound and its derivatives have been evaluated through MIC studies. The following table summarizes the reported MIC values, showcasing the concentration-dependent inhibitory effects of these compounds.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundFungal Strains170 ± 3.57 to 180 ± 3.75[1]
This compound-Peptide DerivativesVarious Microbial Strains100 ± 2.20 to 220 ± 2.65[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from established methods for determining the MIC of natural products and is a reliable technique for assessing the antimicrobial activity of this compound.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Negative control (broth medium with solvent)

Procedure:

  • Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth medium into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Wells 11 and 12 will serve as controls. Well 11 will be the growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).

  • Preparation of Inoculum: a. Grow the test microorganisms overnight in the appropriate broth medium. b. Dilute the microbial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: a. Add 100 µL of the diluted microbial suspension to wells 1 through 11. Do not inoculate well 12. b. The final volume in each test well will be 200 µL.

  • Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is no significant increase in OD compared to the negative control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution prep_media Prepare Sterile Broth Medium prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at Optimal Temperature inoculation->incubation controls Set up Positive and Negative Controls controls->incubation read_results Visually Inspect or Read OD600 incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Signaling Pathway of this compound's Antimicrobial Action```dot

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jurubidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of Jurubidine synthesis. Our focus is on addressing specific experimental challenges, particularly in the synthesis and purification of the critical precursor, solasodine, due to the limited availability of detailed high-yield protocols for the direct conversion of solasodine to this compound in current literature. By optimizing the production of high-purity solasodine, the overall potential yield of this compound can be significantly enhanced.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of solasodine, the key intermediate for this compound.

Question 1: My solasodine yield from plant material is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields of solasodine from Solanum species can stem from several factors throughout the extraction and hydrolysis process. Here are the key areas to troubleshoot:

  • Incomplete Hydrolysis of Glycosides: The naturally occurring solasodine is primarily in the form of glycoalkaloids (e.g., solasonine, solamargine). Incomplete acid hydrolysis is a major cause of low aglycone (solasodine) yield.

    • Solution: Ensure the acid concentration and reaction time are optimized. A common method involves using 1 N hydrochloric acid in 2-propanol.[1][2] Refluxing the mixture for an adequate duration is critical for complete cleavage of the glycosidic bonds.

  • Suboptimal Extraction Solvent: The choice of solvent for the initial extraction of crude glycosides is crucial.

    • Solution: An optimal concentration of 70% 2-propanol has been reported for the extraction of crude glycosides from Solanum laciniatum.[1][2]

  • Degradation of Solasodine: Prolonged exposure to harsh acidic conditions can lead to the formation of degradation products, such as the dehydrated by-product 3,5-solasodiene, which reduces the final yield.[3]

    • Solution: Employ a "one-pot" hydrolysis-extraction method.[3] In this process, a two-phase system (e.g., aqueous acid and an organic solvent like toluene) is used. The solasodine, once formed, is extracted into the organic phase, protecting it from further degradation by the acid.[3]

  • Plant Material Variability: The concentration of glycoalkaloids can vary significantly depending on the plant species, part of the plant used (fruits, leaves), and maturity.

    • Solution: Whenever possible, use plant material with a known high concentration of solasodine precursors. For instance, the yield of pure solasodine from the dry weight of Solanum laciniatum has been reported to be 0.34±0.04% from fruits and 0.44±0.16% from leaves.[1][2]

Question 2: I am observing significant by-product formation during the synthesis of solasodine from diosgenin. How can I minimize these side reactions?

Answer: The synthesis of solasodine from diosgenin involves the opening of the F-ring and the introduction of a nitrogen atom. Side reactions can significantly lower the yield.

  • Isomer Formation: The synthesis can lead to the formation of the 22S,25S-isomer, tomatidenol, alongside the desired 22R,25R-solasodine.[4]

    • Solution: While difficult to eliminate completely, optimizing the reaction conditions of the N-cyclization step can favor the formation of the desired isomer. The reported two-step synthesis of solasodine pivalate from diosgenin pivalate yielded 45% of the desired product and 8% of the tomatidenol isomer.[4]

  • Incomplete Reactions: The multi-step conversion can suffer from incomplete reactions at each stage.

    • Solution: Careful monitoring of each reaction step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure completion before proceeding to the next step. Reagent purity and anhydrous reaction conditions are also critical.

Question 3: The purification of my synthesized solasodine is challenging, and I am losing a significant amount of product. What are more efficient purification strategies?

Answer: Purification of solasodine can be problematic due to the presence of isomers, unreacted starting materials, and by-products.

  • Crystallization: This is often the most effective method for obtaining high-purity solasodine.

    • Solution: A direct crystallization from the toluene extract in the "one-pot" hydrolysis-extraction method has been shown to yield colorless crystalline solasodine with 90-95% recovery.[3]

  • Chromatography: While sometimes necessary, column chromatography can be laborious and lead to product loss.[3][5]

    • Solution: If chromatography is unavoidable, careful selection of the stationary and mobile phases is critical. Silica gel chromatography is commonly used. However, optimizing the synthesis to allow for purification by crystallization is a more scalable and efficient approach. For instance, a method for obtaining pure solasodine from Solanum laciniatum without the need for column chromatography has been developed.[1][2]

Quantitative Data Summary

The following table summarizes reported yields for solasodine from various sources and synthetic routes to provide a benchmark for your experiments.

Starting MaterialProductKey Reagents/MethodReported YieldReference
Solanum laciniatum (dry fruits)SolasodineExtraction with 70% 2-propanol, hydrolysis with 1 N HCl0.34 ± 0.04%[1][2]
Solanum laciniatum (dry leaves)SolasodineExtraction with 70% 2-propanol, hydrolysis with 1 N HCl0.44 ± 0.16%[1][2]
Diosgenin PivalateSolasodine PivalateTwo-step synthesis with TMSOTf and CbzNH245%[4]
Diosgenin AcetateSolasodineThree-step synthesis50%[6]

Experimental Protocols

Protocol 1: Extraction and Hydrolysis of Solasodine from Solanum Plant Material

This protocol is based on the "one-pot" hydrolysis-extraction method to maximize yield and purity.[3]

  • Preparation: Fresh or dried, finely ground plant material (e.g., fruits or leaves of Solanum khasianum or Solanum laciniatum) is used.

  • Reaction Setup: The plant material is placed in a reaction vessel with a two-phase system of aqueous hydrochloric acid (e.g., 1-2 N) and a water-immiscible organic solvent such as toluene.

  • Hydrolysis and Extraction: The mixture is heated to reflux with vigorous stirring. The glycoalkaloids are hydrolyzed in the aqueous phase, and the liberated solasodine is continuously extracted into the toluene phase.

  • Alkalinization: After the reaction is complete (monitored by TLC), the mixture is cooled, and the aqueous phase is made alkaline (e.g., with aqueous ammonia) to ensure all solasodine is in its free base form.

  • Separation: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Crystallization: The toluene is concentrated under reduced pressure, and the crude solasodine is allowed to crystallize. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Protocol 2: Two-Step Synthesis of Solasodine Pivalate from Diosgenin Pivalate

This protocol describes a chemical synthesis route from a commercially available starting material.[4]

  • F-Ring Opening and Amination:

    • To a solution of diosgenin pivalate and benzyl carbamate (CbzNH2) in dichloromethane (DCM), trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added.

    • The reaction mixture is stirred at room temperature for approximately 16 hours.

    • The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM.

    • The organic layer is washed with water, dried, and the solvent is evaporated.

  • Deprotection and N-Cyclization:

    • The crude residue from the previous step is dissolved in dry butanol and cooled to 0°C.

    • Acetyl bromide is added, and the mixture is stirred.

    • The desired solasodine pivalate is then isolated and purified, typically by chromatography, separating it from the tomatidinol pivalate isomer.

Visualizations

The following diagrams illustrate the logical workflow for obtaining this compound and the key chemical transformation from diosgenin to solasodine.

Jurubidine_Synthesis_Workflow cluster_0 Natural Source Processing cluster_1 Key Intermediate cluster_2 Final Product Synthesis plant Solanum Species (e.g., S. khasianum) extraction Extraction of Crude Glycosides plant->extraction hydrolysis Acid Hydrolysis extraction->hydrolysis solasodine Solasodine hydrolysis->solasodine conversion Chemical Conversion (Details Limited in Literature) solasodine->conversion This compound This compound conversion->this compound

Caption: Logical workflow for obtaining this compound from natural sources.

Solasodine_Synthesis_from_Diosgenin diosgenin Diosgenin Pivalate ring_opening F-Ring Opening & Cbz-Amination diosgenin->ring_opening TMSOTf, CbzNH2 deprotection_cyclization Deprotection & N-Cyclization ring_opening->deprotection_cyclization AcBr, Butanol solasodine Solasodine Pivalate deprotection_cyclization->solasodine 45% Yield tomatidinol Tomatidinol Pivalate (Isomeric By-product) deprotection_cyclization->tomatidinol 8% Yield

Caption: Key steps in the synthesis of Solasodine Pivalate from Diosgenin Pivalate.

References

Technical Support Center: Overcoming Jurubidine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Jurubidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a steroidal alkaloid with the chemical formula C27H45NO2 and a molecular weight of approximately 415.66 g/mol . Like many other steroidal alkaloids, this compound is a lipophilic molecule, which results in low solubility in aqueous solutions. This poor water solubility can present significant challenges for researchers, particularly in the context of in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the most common organic solvents used to dissolve this compound?

This compound, like other steroidal alkaloids, is generally soluble in various organic solvents. The most commonly used solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). Other organic solvents such as ethanol, methanol, and chloroform can also be used. It is crucial to first dissolve this compound in a minimal amount of an appropriate organic solvent before further dilution in aqueous buffers.

Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • Use of a Co-solvent: The most common approach is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% for cell-based assays).

  • pH Adjustment: this compound contains an amine group, which can be protonated at acidic pH to form a more water-soluble salt. Acidifying the aqueous buffer can significantly increase the solubility of this compound.

  • Salt Formation: Preparing a hydrochloride (HCl) salt of this compound can markedly improve its aqueous solubility compared to the free base form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerance level of your experimental system. 3. Consider using a different co-solvent system, such as a mixture of ethanol and water. 4. Acidify the aqueous buffer to a lower pH (e.g., pH 4-6) to increase the solubility of the protonated form of this compound.
Inconsistent experimental results between batches. Incomplete dissolution of this compound, leading to variations in the actual concentration. Degradation of this compound in the stock solution or final formulation.1. Ensure complete dissolution of the this compound powder in the organic solvent by vortexing and gentle warming if necessary. Visually inspect for any undissolved particles. 2. Prepare fresh stock solutions and final dilutions for each experiment. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
This compound powder does not dissolve in the chosen organic solvent. The incorrect solvent was chosen, or the concentration is too high.1. Confirm the appropriate organic solvent for this compound (DMSO is a good starting point). 2. Try to dissolve a smaller amount of the powder in the same volume of solvent. 3. Gentle warming and sonication can aid in the dissolution process.
Cloudiness or precipitation in the aqueous solution over time. The solution is supersaturated, and the compound is slowly precipitating out. The pH of the solution has changed, affecting solubility.1. Prepare the final aqueous solution immediately before use. 2. Ensure the pH of the buffer is stable and appropriate for maintaining this compound solubility. 3. Consider using a formulation with excipients that can help stabilize the dissolved this compound.

Quantitative Solubility Data of Structurally Similar Steroidal Alkaloids

The following table summarizes the solubility data for Tomatidine, a steroidal alkaloid structurally related to this compound. This data can be used as a reference point for estimating the solubility of this compound.

Compound Solvent Solubility Reference
TomatidineWater~ 0.03095 mg/L[1]
TomatidineDMSO2.86 mg/mL[2]
Tomatidine HClDMF2 mg/mL[3]
Tomatidine HClDMSO2 mg/mL[3]
Tomatidine HClEthanol2.5 mg/mL[3]
Tomatidine HClChloroform:Methanol (1:1)50 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 415.66 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * 415.66 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 4.1566 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (with Co-solvent)

This protocol describes the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS) using a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

Procedure:

  • Calculate the volume of the 10 mM this compound stock solution needed to prepare the desired volume of the 10 µM working solution. For 10 mL of a 10 µM working solution: V1 (stock) = (10 µM * 10 mL) / 10 mM = (10 * 10^-6 M * 10 * 10^-3 L) / (10 * 10^-3 M) = 10 * 10^-6 L = 10 µL

  • Add 9.99 mL of PBS to a sterile conical tube.

  • Add 10 µL of the 10 mM this compound stock solution to the PBS.

  • Mix the solution thoroughly by gentle inversion or vortexing.

  • The final concentration of DMSO in this working solution will be 0.1%, which is generally well-tolerated in most cell-based assays.

  • Use the working solution immediately for your experiments.

Protocol 3: Enhancing this compound Solubility using pH Adjustment

This protocol outlines the steps to increase the solubility of this compound in an aqueous solution by lowering the pH.

Materials:

  • This compound powder

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., Citrate-Phosphate buffer) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.4)

  • pH meter

Procedure:

  • Prepare a series of aqueous buffers with different pH values.

  • Prepare a 10 µM working solution of this compound in each buffer following the steps in Protocol 2.

  • Visually inspect each solution for any signs of precipitation immediately after preparation and after a set period (e.g., 1 hour).

  • If precipitation is observed at neutral pH, the lower pH buffers may show improved solubility.

  • Determine the optimal pH that maintains this compound in solution at the desired concentration without adversely affecting your experimental system.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation This compound This compound Powder dissolve Dissolve This compound->dissolve dmso DMSO dmso->dissolve stock 10 mM this compound in DMSO dilute Dilute stock->dilute dissolve->stock buffer Aqueous Buffer (e.g., PBS) buffer->dilute working Final Working Solution (e.g., 10 µM this compound) experiment In Vitro / In Vivo Experiment working->experiment Use Immediately dilute->working

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? cause1 Concentration too high start->cause1 Yes cause2 Final DMSO % too low start->cause2 Yes cause3 pH of buffer is not optimal start->cause3 Yes no_precip Proceed with Experiment start->no_precip No solution1 Decrease final concentration cause1->solution1 solution2 Increase final DMSO % (if tolerated) cause2->solution2 solution3 Lower pH of aqueous buffer cause3->solution3 solution1->no_precip solution2->no_precip solution3->no_precip solution4 Prepare fresh solutions solution4->no_precip inconsistent_results Inconsistent Results? inconsistent_results->solution4 Yes inconsistent_results->no_precip No

Caption: Troubleshooting logic for this compound solubility issues.

References

Stability of Jurubidine under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance purposes only. Currently, there is a lack of published, peer-reviewed studies specifically detailing the stability of jurubidine under various pH and temperature conditions. The quantitative data and experimental protocols presented below are illustrative and based on general knowledge of the stability of steroidal alkaloids and common practices in pharmaceutical forced degradation studies. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C[1].

Q2: What is a suitable solvent for dissolving this compound?

This compound is soluble in DMSO[1]. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice. Be mindful of the final DMSO concentration in your experiment, as it can affect biological systems.

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is unavailable, steroidal alkaloids can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of related alkaloids is often found to be greatest at a near-neutral to slightly acidic pH. It is crucial to determine the optimal pH range for your specific application through a stability study.

Q4: What is the likely impact of elevated temperatures on this compound stability?

Increased temperatures will likely accelerate the degradation of this compound. The rate of degradation is expected to increase with temperature. It is important to avoid repeated freeze-thaw cycles and prolonged exposure to ambient or higher temperatures.

Q5: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?

Unexpected peaks could be degradation products of this compound. This can occur if the solution has been stored improperly (e.g., at room temperature for an extended period, or at an inappropriate pH). It is also possible that the peaks are impurities from the initial material. To confirm, you can perform a forced degradation study to intentionally generate degradation products and compare their retention times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity of this compound solution over time. Degradation of this compound due to improper storage conditions (pH, temperature, light exposure).Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study to determine appropriate storage conditions. Store aliquots at -20°C or below for long-term storage.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound in the chosen buffer. The final concentration of DMSO from the stock solution may be too low to maintain solubility.Increase the final concentration of DMSO in your working solution (ensure it is compatible with your experimental system). Alternatively, explore the use of other co-solvents or solubilizing agents. Perform solubility testing at different pH values.
Inconsistent results between experiments. Variability in the preparation of this compound solutions. Degradation occurring during the experiment.Standardize the protocol for solution preparation, including the source and age of the this compound solid, solvent quality, and final concentration. Monitor the stability of this compound under your specific experimental conditions (e.g., incubation time and temperature).
Appearance of coloration in the this compound solution. Oxidative degradation or other chemical reactions.Protect the solution from light. Consider preparing solutions in buffers degassed with nitrogen or argon to minimize oxidation.

Illustrative Stability Data

The following tables present hypothetical data on the stability of this compound to illustrate how such information would be presented. This is not experimental data.

Table 1: Hypothetical Stability of this compound (1 mg/mL in 1% DMSO/aqueous buffer) at Different pH Values after 24 hours.

pHTemperature (°C)% this compound Remaining (Hypothetical)
3.0495.2
3.02588.5
3.04075.1
5.0499.1
5.02597.8
5.04092.3
7.4498.5
7.42596.2
7.44089.8
9.0494.8
9.02585.7
9.04070.4

Table 2: Hypothetical Half-life (t½) of this compound at Different Temperatures and pH 7.4.

Temperature (°C)Half-life (t½) in hours (Hypothetical)
4> 500
25168
4048
6012

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 N NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Dilute the stock solution to 1 mg/mL in 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation (Solution): Dilute the stock solution to 1 mg/mL in a pH 7.4 phosphate buffer. Incubate at 80°C for 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solid): Store solid this compound at 80°C. Sample at 1, 3, and 7 days.

  • Photostability: Expose a 1 mg/mL solution in pH 7.4 phosphate buffer to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below).

4. Development of a Stability-Indicating HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Method Validation: The method should be validated to ensure it can separate the parent this compound peak from all degradation product peaks. This is typically done by analyzing a mixture of the stressed samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Dilute & Expose base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Dilute & Expose oxidation Oxidation (3% H2O2, RT) stock->oxidation Dilute & Expose thermal Thermal Stress (80°C, Solution & Solid) stock->thermal Dilute & Expose photo Photostability (ICH Light Source) stock->photo Dilute & Expose sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_solution_issues Solution Issues cluster_hplc_issues HPLC Issues start Unexpected Experimental Results with this compound check_solution Check Solution Appearance start->check_solution check_hplc Review HPLC Chromatogram start->check_hplc precipitate Precipitate Observed? check_solution->precipitate extra_peaks Extra Peaks? check_hplc->extra_peaks color_change Color Change? precipitate->color_change No solubility_issue Action: Increase co-solvent or test different pH precipitate->solubility_issue Yes color_change->check_hplc No oxidation_issue Action: Protect from light, use degassed buffers color_change->oxidation_issue Yes smaller_peak Parent Peak Area Reduced? extra_peaks->smaller_peak No degradation_product Likely Degradation Product. Verify with forced degradation. extra_peaks->degradation_product Yes degradation_suspected Indicates Degradation. Review storage/handling. smaller_peak->degradation_suspected Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Reaction Conditions for Jurubidine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of Jurubidine for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of this compound derivatization?

A1: Derivatization of this compound is typically performed to improve its analytical properties for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The main objectives are:

  • Increased Volatility: To make the molecule suitable for GC analysis by reducing its boiling point.

  • Improved Thermal Stability: To prevent degradation of the molecule at the high temperatures used in GC.

  • Enhanced Detectability: To introduce a chromophore or fluorophore for sensitive detection in HPLC-UV or fluorescence detectors.

  • Improved Chromatographic Behavior: To reduce peak tailing and improve separation from other components in the sample matrix.

Q2: Which functional groups in this compound are targeted for derivatization?

A2: this compound, a steroidal alkaloid aglycone, possesses two main reactive functional groups that are targets for derivatization: a secondary amine (-NH) at the C-3 position and a tertiary hydroxyl (-OH) group at the C-22 position.

Q3: What are the most common derivatization techniques for this compound and similar steroidal alkaloids?

A3: The most common techniques involve:

  • Silylation: This is a widely used method, especially for GC analysis. It targets the hydroxyl and amino groups. Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS).

  • Acylation: This involves the introduction of an acyl group. It can be used to improve chromatographic properties and for the introduction of fluorinated groups for sensitive detection by Electron Capture Detection (ECD) in GC.

  • Ion-Pair Formation: For HPLC analysis, pre-chromatographic derivatization can be achieved by forming an ion-pair complex with a dye, which allows for detection in the visible range.

Q4: How can I confirm the successful derivatization of this compound?

A4: Successful derivatization can be confirmed by:

  • Mass Spectrometry (MS): A shift in the molecular ion peak corresponding to the addition of the derivatizing group(s) is a clear indicator. For example, the addition of a TMS group will increase the mass by 72.1 Da.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can show chemical shifts of protons and carbons near the derivatized functional groups.

  • Chromatographic Analysis: A change in retention time and improved peak shape in GC or HPLC chromatograms compared to the underivatized standard is indicative of successful derivatization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Problem 1: Low or No Derivatization Yield
Potential Cause Recommended Solution
Presence of Moisture Silylation reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance The tertiary hydroxyl group at C-22 in this compound is sterically hindered. Use a more powerful silylating agent (e.g., a mixture of BSTFA with 1-10% TMCS as a catalyst). Increase the reaction temperature and/or time. Consider using a less bulky silylating agent if TMS derivatization is unsuccessful.
Inactive Reagents Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them under the recommended conditions (e.g., in a desiccator, protected from light).
Incorrect Stoichiometry Ensure a sufficient excess of the derivatization reagent is used to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is a general guideline.
Suboptimal Reaction Temperature For sterically hindered groups, higher temperatures are often required. Optimize the temperature within the stability limits of the analyte and derivative. A typical range for silylation is 60-80 °C.
Problem 2: Incomplete Derivatization (Multiple Peaks in Chromatogram)
Potential Cause Recommended Solution
Insufficient Reaction Time Increase the reaction time to allow for complete derivatization of all functional groups. Monitor the reaction progress over time by analyzing aliquots.
Suboptimal Catalyst Concentration If using a catalyst like TMCS, optimize its concentration. Too little catalyst may result in a slow reaction, while too much can sometimes lead to side reactions. A common starting point is 1-5% (v/v) of the silylating agent.
Differential Reactivity of Functional Groups The secondary amine at C-3 may derivatize more readily than the sterically hindered tertiary hydroxyl group at C-22. This can lead to a mixture of partially and fully derivatized products. A two-step derivatization or more forcing conditions (higher temperature, longer time) for the second derivatization might be necessary.
Problem 3: Derivative Instability/Degradation
Potential Cause Recommended Solution
Hydrolysis of Silyl Ethers/Amines Silyl derivatives are susceptible to hydrolysis. After derivatization, ensure the sample is kept anhydrous. Analyze the sample as soon as possible after preparation. If storage is necessary, keep the sample under an inert atmosphere at low temperature.
Thermal Degradation in GC Inlet The derivative may be thermally labile. Optimize the GC inlet temperature to ensure volatilization without degradation. A lower inlet temperature might be necessary.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze the degradation of the derivative. Ensure all solvents and reagents are of high purity.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of steroidal alkaloids similar to this compound. These should be used as a starting point for optimization.

Table 1: Silylation Conditions for GC-MS Analysis (Inferred from similar steroidal alkaloids)

ParameterCondition 1 (Standard)Condition 2 (For Hindered Groups)
Silylating Reagent BSTFABSTFA + 5% TMCS
Solvent Pyridine or Acetonitrile (Anhydrous)Pyridine or Acetonitrile (Anhydrous)
Reagent:Analyte Ratio 50 µL reagent per 10-100 µg analyte100 µL reagent per 10-100 µg analyte
Temperature (°C) 6075
Reaction Time (min) 3060

Table 2: Acylation Conditions (General Protocol)

ParameterCondition
Acylating Reagent Pentafluoropropionic Anhydride (PFPA)
Solvent Ethyl Acetate (Anhydrous)
Reagent:Analyte Ratio 100 µL reagent per 10-100 µg analyte
Temperature (°C) 50
Reaction Time (min) 30

Experimental Protocols

Protocol 1: Trimethylsilylation (TMS) of this compound for GC-MS Analysis

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Place 10-100 µg of the dried this compound sample into a reaction vial.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA and 5 µL of TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 75 °C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Synthesis of a Peptide Derivative of this compound (for structural confirmation)

This protocol is based on the synthesis of peptide derivatives and demonstrates the reactivity of the C-3 amino group.

Materials:

  • This compound

  • N-Boc protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Dissolve the N-Boc protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF in a reaction flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1 eq) to the reaction mixture.

  • Add DIPEA (3 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dried this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatization Reagent dissolve->add_reagent react Heat at Optimized Temperature add_reagent->react cool Cool to Room Temperature react->cool analyze GC-MS or HPLC Analysis cool->analyze end End: Data Acquisition analyze->end

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Derivatization Yield moisture Moisture Present? start->moisture steric Steric Hindrance? start->steric reagent Reagent Inactive? start->reagent dry Use Anhydrous Conditions moisture->dry optimize Optimize Conditions (Temp, Time, Reagent) steric->optimize fresh Use Fresh Reagents reagent->fresh

Caption: Troubleshooting logic for low derivatization yield.

Technical Support Center: Characterization of Jurubidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Jurubidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this steroidal alkaloid. Given the limited availability of specific data for this compound, this guide leverages information from its close structural analogs, solasodine and tomatidine, to provide valuable insights and protocols.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: this compound, like other spirosolane alkaloids, is expected to have low solubility in water and higher solubility in organic solvents. Based on data for the structurally similar compound solasodine, this compound is likely soluble in organic solvents such as methanol, ethanol, and chloroform, but has limited solubility in water.[1] For stock solutions, methanol is a common choice.[2]

Solubility of Structurally Similar Steroidal Alkaloids

SolventSolasodine SolubilityTomatidine SolubilityExpected this compound Solubility
Water0.00084 g/LVery lowVery low
MethanolSolubleApprox. 10 mg/mLSoluble
EthanolSoluble-Soluble
ChloroformSolubleHigh (2.44% of total alkaloid-steroid extract)High
Petroleum Ether-High (1.05% of total alkaloid-steroid extract)High
DMSOSolubleSolubleSoluble

Note: This table provides data for solasodine and tomatidine as a proxy for this compound due to their structural similarities.

Q2: My this compound sample appears to be degrading during storage or analysis. What are the optimal storage and handling conditions?

A2: Steroidal alkaloids can be sensitive to pH and temperature. For short-term storage (days to weeks), keeping the compound dry, dark, and at 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable.[3] Acidic conditions, particularly at elevated temperatures, can lead to the degradation of spirosolane alkaloids like solasodine, potentially causing the formation of solasodiene.[4] Therefore, it is crucial to control the pH and temperature during extraction, processing, and analysis. The stability of related alkaloids has been shown to be highly dependent on both pH and temperature.[5]

Q3: I am developing an HPLC method for this compound analysis and facing issues with peak shape and retention. What are some recommended starting conditions?

A3: For spirosolane alkaloids, reversed-phase HPLC (RP-HPLC) is a common analytical technique. A C18 column is frequently used. Due to the basic nature of the nitrogen atom in the spirosolane structure, peak tailing can be a challenge. Using a buffered mobile phase at a slightly acidic pH (e.g., pH 2.5-4.7) can improve peak shape and reproducibility.[6][7][8]

A common mobile phase composition is a mixture of methanol or acetonitrile with a buffer such as potassium dihydrogen phosphate or ammonium acetate.[6][8][9] Isocratic elution can be effective, and a typical starting point could be a mixture of methanol and a phosphate buffer (e.g., 75:25 v/v).[6] The detection wavelength is often in the low UV range, around 205 nm, as spirosolane alkaloids lack a strong chromophore.[6][9]

Troubleshooting Guides

HPLC Analysis
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Use a mobile phase with a buffer at a low pH (e.g., 2.5-3.5) to ensure the analyte is in a single protonated state.[8] Consider using a base-deactivated column.
Poor Resolution Inadequate separation from impurities or matrix components.Optimize the mobile phase composition (e.g., adjust the organic solvent to buffer ratio).[6] Try a different organic modifier (methanol vs. acetonitrile). Evaluate the effect of column temperature.
Inconsistent Retention Times Fluctuation in mobile phase composition; Column degradation; Temperature variation.Ensure the mobile phase is well-mixed and degassed. Use a column thermostat to maintain a constant temperature.[6]
Low Sensitivity Low UV absorbance of this compound.Use a low wavelength for detection (e.g., 205 nm).[6][9] Consider derivatization to introduce a chromophore for detection at a higher wavelength.[7] Alternatively, use a more sensitive detector like a mass spectrometer (LC-MS).
Mass Spectrometry (MS) Analysis
IssuePossible CauseSuggested Solution
Low Ionization Efficiency Inefficient protonation of the molecule.Use a mobile phase with a weak acid (e.g., formic acid) to promote protonation in positive ion mode ESI-MS.
Complex Fragmentation Pattern Multiple fragmentation pathways.Utilize tandem mass spectrometry (MS/MS) to isolate the precursor ion and obtain a cleaner fragmentation spectrum.[10][11] Compare the observed fragments with known fragmentation patterns of similar spirosolane alkaloids.
Difficulty in Structural Elucidation Ambiguous fragment assignments.Use high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) to obtain accurate mass measurements of fragment ions, which aids in determining their elemental composition.[10][11]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound (based on Solasodine analysis)

This protocol is adapted from validated methods for the analysis of solasodine and serves as a starting point for this compound characterization.[6][12]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Methanol:Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH 2.5) (75:25 v/v)[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C[6]

    • Detection Wavelength: 205 nm[6][9]

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of the sample in methanol.

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Mass Spectrometry (MS) Fragmentation Analysis (based on Tomatidine and Solasodine)

This protocol outlines a general approach for obtaining and interpreting mass spectra of this compound, based on studies of tomatidine and solasodine.[10][11][13][14]

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with tandem MS (MS/MS) capabilities (e.g., Ion Trap, Q-TOF, or Orbitrap).

  • Ionization Mode:

    • Positive Electrospray Ionization (ESI+)

  • MS Parameters (starting point):

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150°C

    • Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition:

    • Acquire full scan MS spectra to identify the protonated molecular ion [M+H]+.

    • Perform MS/MS on the [M+H]+ ion to generate a fragmentation pattern.

  • Expected Fragmentation:

    • Based on the fragmentation of solasodine and tomatidine, expect characteristic losses from the steroidal backbone, particularly cleavage in the E and F rings.[10][14] Common fragment ions for similar spirosolane aglycones include those resulting from cleavages at the B-rings and E-rings.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Interpretation start This compound Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc RP-HPLC (C18 Column) filter->hplc detection UV Detection (205 nm) hplc->detection lc_ms LC-MS (ESI+) hplc->lc_ms data_acq Data Acquisition detection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification data_acq->quant ms_ms Tandem MS (MS/MS) lc_ms->ms_ms frag_analysis Fragmentation Analysis ms_ms->frag_analysis struct_elu Structural Elucidation frag_analysis->struct_elu

Caption: A typical experimental workflow for the characterization of this compound.

troubleshooting_hplc cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor HPLC Peak Shape cause1 Inappropriate Mobile Phase pH problem->cause1 cause2 Secondary Silanol Interactions problem->cause2 cause3 Column Overload problem->cause3 solution1 Use Buffered Mobile Phase (pH 2.5-3.5) cause1->solution1 solution2 Use Base-Deactivated Column cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3

Caption: Troubleshooting logic for poor HPLC peak shape.

ms_fragmentation_pathway M [this compound + H]+ (Precursor Ion) frag1 Loss of H2O M->frag1 frag2 Cleavage of E/F Rings M->frag2 frag3 Cleavage of B Ring M->frag3 product_ions Characteristic Product Ions frag1->product_ions frag2->product_ions frag3->product_ions

Caption: A simplified representation of expected MS fragmentation pathways for this compound.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Jurubidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jurubidine derivatives. The information is designed to address specific issues that may be encountered during synthesis, characterization, and antimicrobial evaluation of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Synthesis of this compound Derivatives

Question Possible Causes Troubleshooting Steps
FAQ 1: My peptide coupling reaction to the this compound core is resulting in a low yield. What are the possible causes and solutions? 1. Incomplete activation of the carboxylic acid: The coupling reagents (e.g., HATU, HOBt) may be degraded or used in insufficient amounts. 2. Steric hindrance: The amino group of this compound or the incoming amino acid/peptide may be sterically hindered. 3. Moisture contamination: Water in the reaction solvent or on the glassware can hydrolyze the activated ester. 4. Suboptimal reaction conditions: Incorrect temperature, reaction time, or base can lead to side reactions or incomplete conversion.1. Use fresh, high-quality coupling reagents and consider increasing the equivalents used. 2. For sterically hindered substrates, try a different coupling reagent known to be more effective in such cases (e.g., COMU). 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize the reaction temperature (starting at 0°C and slowly warming to room temperature is common). Extend the reaction time and monitor progress by TLC or LC-MS. Ensure the appropriate base (e.g., DIPEA) is used in the correct stoichiometry.
FAQ 2: I am observing multiple spots on my TLC plate after the synthesis of a this compound derivative, even after purification. What could be the issue? 1. Incomplete reaction: The starting materials may not have fully reacted. 2. Presence of side products: Undesired reactions may be occurring. 3. Degradation of the product: The this compound derivative may be unstable under the reaction or purification conditions. 4. Rotamers: In the case of peptide derivatives, cis-trans isomers around the amide bond can sometimes appear as separate spots on TLC.1. Use a different solvent system for TLC to achieve better separation. 2. Characterize the major impurity by mass spectrometry to understand its origin and adjust reaction conditions to minimize its formation. 3. Use milder purification techniques (e.g., column chromatography with a less polar solvent system or preparative HPLC). 4. To confirm the presence of rotamers, obtain an NMR spectrum at a higher temperature, which can sometimes coalesce the separate signals.

II. Characterization

Question Possible Causes Troubleshooting Steps
FAQ 3: The 1H NMR spectrum of my this compound-peptide derivative is complex and difficult to interpret, with broadened peaks. 1. Presence of rotamers: As mentioned, cis-trans isomerism of amide bonds can lead to peak doubling and broadening. 2. Aggregation: The compound may be aggregating at the concentration used for NMR. 3. Paramagnetic impurities: Trace amounts of paramagnetic metals can cause significant line broadening.1. Acquire the NMR spectrum at an elevated temperature to promote faster interconversion between rotamers, which may lead to sharper signals. 2. Try acquiring the spectrum at a lower concentration or in a different solvent. 3. Treat the NMR sample with a metal chelator (e.g., a small amount of EDTA) or pass the sample through a small plug of silica gel before analysis.
FAQ 4: My mass spectrometry data shows a molecular ion peak that does not correspond to the expected mass of my this compound derivative. 1. Formation of adducts: The molecule may be forming adducts with salts (e.g., [M+Na]+, [M+K]+) or solvents. 2. Unexpected fragmentation: The molecule may be fragmenting in the ion source. 3. Incorrect starting material or product formation: The reaction may not have yielded the expected product.1. Look for peaks corresponding to common adducts. High-resolution mass spectrometry can help confirm the elemental composition. 2. Use a softer ionization technique (e.g., ESI if APCI was used) to minimize fragmentation. 3. Re-examine the NMR and other characterization data to confirm the structure of the product.

III. Antimicrobial Testing

Question Possible Causes Troubleshooting Steps
FAQ 5: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound derivatives between experiments. 1. Inoculum preparation: Variation in the bacterial inoculum size can significantly affect MIC values. 2. Compound solubility: The this compound derivative may not be fully dissolved in the test medium, leading to an inaccurate effective concentration. 3. Plate reading: Subjectivity in visually determining the endpoint of growth can lead to variability. 4. Media and incubation conditions: Variations in media composition, pH, or incubation temperature/time can influence bacterial growth and compound activity.1. Standardize the inoculum preparation carefully, ensuring the turbidity matches the 0.5 McFarland standard. 2. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the broth. Include a solvent control in your assay. 3. Use a plate reader to measure optical density for a more objective determination of the endpoint. 4. Use the same batch of media for all experiments and strictly control incubation parameters.
FAQ 6: My this compound derivative shows good activity against Gram-positive bacteria but poor activity against Gram-negative bacteria. Is this expected? 1. Outer membrane barrier: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier to many antimicrobial compounds. 2. Efflux pumps: Gram-negative bacteria have efflux pumps that can actively remove the compound from the cell.1. This is a common observation for many antimicrobial compounds. The complex cell envelope of Gram-negative bacteria presents a significant challenge. 2. To investigate the role of the outer membrane, you can test the compound in the presence of a membrane permeabilizer like EDTA. 3. To explore the involvement of efflux pumps, co-administer the this compound derivative with a known efflux pump inhibitor.

Data Presentation

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized this compound-Peptide Derivatives

CompoundS. aureusB. cereusP. aeruginosaC. albicansA. niger
This compound >800>800>800>800>800
2a 180 ± 4.35190 ± 3.87200 ± 4.12210 ± 3.45220 ± 2.65
2b 100 ± 2.20110 ± 3.10180 ± 4.35190 ± 3.87200 ± 4.12
2c 190 ± 3.87200 ± 4.12210 ± 3.45220 ± 2.65210 ± 3.45
2d 110 ± 3.10100 ± 2.20190 ± 3.87200 ± 4.12210 ± 3.45
2e 180 ± 4.35190 ± 3.87100 ± 2.20180 ± 4.35190 ± 3.87
2f 190 ± 3.87200 ± 4.12210 ± 3.45220 ± 2.65200 ± 4.12
2g 180 ± 4.35190 ± 3.87100 ± 2.20110 ± 3.10100 ± 2.20
2h 100 ± 2.20110 ± 3.10180 ± 4.35190 ± 3.87180 ± 4.35
Ciprofloxacin 12.512.56.25--
Fluconazole ---2525

Data is presented as Mean ± Standard Deviation. Data is illustrative based on published research.[1]

Experimental Protocols

1. General Protocol for Synthesis of this compound-Peptide Derivatives (e.g., 2a-2h)

This protocol is a generalized procedure for the coupling of an amino acid or peptide to the amino group of this compound.

  • Activation of Amino Acid: To a solution of the N-protected amino acid (1.2 equivalents) in anhydrous DMF (dimethylformamide), add HATU (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at 0°C for 15 minutes.

  • Coupling Reaction: To the activated amino acid solution, add a solution of this compound (1 equivalent) in anhydrous DMF, followed by the dropwise addition of DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate will form.

  • Purification: Filter the precipitate, wash it with water, and then dry it under vacuum. Further purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

  • Deprotection (if necessary): If the coupled amino acid was protected (e.g., with a Boc group), remove the protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

2. Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the this compound derivatives and control antibiotics in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The final concentrations will range based on the initial stock concentration.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO at the highest concentration used).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_testing Antimicrobial Testing This compound This compound Coupling Peptide Coupling This compound->Coupling AminoAcid N-Protected Amino Acid AminoAcid->Coupling CrudeProduct Crude Derivative Coupling->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PureProduct Pure this compound Derivative Purification->PureProduct NMR NMR Spectroscopy PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR MIC_Assay MIC Assay PureProduct->MIC_Assay DataAnalysis Data Analysis MIC_Assay->DataAnalysis

Caption: Experimental workflow for enhancing antimicrobial potency.

Predicted_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Protein Membrane Protein Death Cell Death Protein->Death This compound This compound Derivative This compound->Membrane Interaction This compound->Protein Inhibition Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Leakage->Death

Caption: Predicted antimicrobial mechanism of action.

MIC_Troubleshooting Start Inconsistent MIC Results Q1 Is the inoculum standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the compound fully dissolved? A1_Yes->Q2 Sol1 Adjust inoculum to 0.5 McFarland standard. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the plate reading consistent? A2_Yes->Q3 Sol2 Use appropriate solvent (e.g., DMSO) and ensure complete dissolution. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent MIC Results A3_Yes->End Sol3 Use a plate reader for OD600 measurement. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for inconsistent MIC results.

References

Technical Support Center: Jurubidine Storage & Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jurubidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Disclaimer: Specific chemical stability and degradation pathway data for this compound are not extensively available in public literature. The information, tables, and protocols provided herein are based on the general chemical properties of steroidal alkaloids and established principles of pharmaceutical stability analysis. The quantitative data and degradation pathways presented are illustrative examples and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the behavior of related steroidal alkaloids, the primary factors contributing to the degradation of this compound are likely exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and alkaline hydrolysis), and oxidation.[1][2] Moisture can also play a role in facilitating hydrolytic degradation.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. It is recommended to store it in a cool, dark, and dry place.[4] Refrigeration (2-8°C) or freezing (-20°C) is advisable, particularly for long-term storage, to minimize thermal degradation.[5] The storage area should have controlled humidity.[6]

Q3: How should I store this compound in solution?

A3: this compound solutions are generally more susceptible to degradation than the solid powder.[2] If you must store it in solution, prepare the solution fresh if possible. For short-term storage, use a low-concentration, pH-neutral buffer, store in a tightly capped, opaque vial at 2-8°C, and purge the headspace with an inert gas like argon or nitrogen to minimize oxidation. For longer-term storage, consider flash-freezing aliquots and storing them at -80°C.

Q4: My this compound powder has changed color. What does this indicate?

A4: A change in color or physical appearance of the powder is a strong indicator of chemical degradation. Do not use the sample for experiments where purity is critical. You should perform an analytical purity check (e.g., via HPLC) to quantify the extent of degradation and identify potential impurities before proceeding.

Troubleshooting Guide

This guide helps you diagnose and resolve common issues related to this compound stability.

Issue 1: Inconsistent results or loss of compound activity in bioassays.

This is often the first sign of sample degradation. Use the following decision tree to troubleshoot the potential cause.

G start Inconsistent Bioassay Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Solution Handling (Solvent, pH, Storage Time) start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling run_qc Run Purity Analysis (HPLC) improper_storage->run_qc Yes discard Discard Degraded Stock. Use Fresh Sample. improper_storage->discard No improper_handling->run_qc Yes improper_handling->discard No run_qc->discard

Caption: Troubleshooting logic for inconsistent experimental results.

Issue 2: Appearance of new peaks in my HPLC chromatogram.

The presence of new, unexpected peaks during HPLC analysis strongly suggests that your this compound sample has degraded.

  • What to do:

    • Characterize the Impurities: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products.[7][8] This can provide clues about the degradation pathway (e.g., an increase of 16 Da may suggest oxidation).

    • Perform a Forced Degradation Study: To understand the degradation profile, intentionally stress a small amount of pure this compound under different conditions (acid, base, peroxide, heat, light) as detailed in the protocol below.[9]

    • Compare Chromatograms: Compare the chromatograms from your degraded sample to those from the forced degradation study. This can help identify the specific stress factor (e.g., light, heat) causing the issue.

Quantitative Data on Stability

The following tables provide illustrative examples of stability data for this compound under various conditions. This data is hypothetical and should be confirmed with in-house stability studies.

Table 1: Illustrative Thermal Degradation of Solid this compound

Storage Temperature (°C)% Purity after 30 Days% Purity after 90 Days% Purity after 180 Days
25 (Room Temp)98.5%96.1%92.5%
499.8%99.5%99.1%
-20>99.9%>99.9%99.8%

Table 2: Illustrative Photodegradation of this compound in Methanol Solution (at 25°C)

Exposure Condition% Purity after 24 Hours% Purity after 72 Hours
Ambient Lab Light97.2%91.0%
Direct Sunlight85.1%65.4%
Dark (Control)>99.9%99.6%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To determine the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade methanol and water

  • Acetonitrile (HPLC-grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV/PDA detector

  • pH meter, calibrated oven, photostability chamber

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL This compound Stock in MeOH aliquot Aliquot Stock for Each Stress Condition prep->aliquot acid Acid Hydrolysis (0.1N HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1N NaOH, 60°C) aliquot->base ox Oxidation (3% H₂O₂, RT) aliquot->ox thermal Thermal (Solid, 80°C) aliquot->thermal photo Photolytic (ICH Q1B light exposure) aliquot->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize inject Inject Samples onto HPLC ox->inject thermal->inject photo->inject neutralize->inject analyze Analyze Chromatograms (Purity, Degradants) inject->analyze

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C. Take samples at 2, 4, 8, and 24 hours. Neutralize with 0.1N NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C. Take samples at time points as above. Neutralize with 0.1N HCl.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at time points as above.[10]

    • Thermal Degradation: Store solid this compound powder in an oven at 80°C. Sample at 1, 3, and 7 days. Prepare a 0.5 mg/mL solution for analysis.

    • Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2] A control sample should be wrapped in aluminum foil.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Analyze the chromatograms for the appearance of new peaks and the decrease in the area of the main this compound peak. Calculate the percentage of degradation.

Hypothetical Degradation Pathways

The following diagram illustrates potential, hypothetical degradation pathways for a steroidal alkaloid like this compound based on common chemical reactions. These pathways must be confirmed experimentally.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV Light) This compound This compound (Parent Molecule) Oxidized_Product Hydroxylated or Epoxide Derivatives This compound->Oxidized_Product [O] Ring_Opened_Product Ring-Opened Products This compound->Ring_Opened_Product H₂O/H⁺ or OH⁻ Isomer_Product Isomers or Rearrangement Products This compound->Isomer_Product

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Jurubidine and Steroidal Alkaloid Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential assay interference from jurubidine and other steroidal alkaloids. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential source of assay interference?

This compound is a type of steroidal alkaloid, a class of nitrogen-containing steroids found in various plants.[1][2][3] These molecules possess a rigid steroidal skeleton, which can contribute to a range of biological activities.[1][4] However, the physicochemical properties of steroidal alkaloids can also lead to non-specific interactions in biochemical assays, making them a potential source of false-positive results.[5][6]

Q2: What are the common mechanisms by which compounds like this compound cause false positives in high-throughput screening (HTS)?

False positives in HTS can arise from various compound-dependent mechanisms that are not related to the specific, intended biological target.[6][7] For steroidal alkaloids and similar compounds, common interference mechanisms include:

  • Compound Aggregation: At certain concentrations, compounds can form sub-micrometer aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.

  • Interference with Assay Signal: The compound itself may interfere with the detection method. For example, a fluorescent compound can mask or enhance the signal in a fluorescence-based assay.[7]

  • Protein Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays by generating reactive oxygen species.

  • Impurities: Both organic and inorganic impurities (such as heavy metals) in a compound sample can be the true source of the observed activity.[6][8]

Q3: Which biochemical assay technologies are most susceptible to interference?

While any assay can be affected, some technologies are more prone to certain types of interference. It is crucial to understand the detection principle of your specific assay.

  • Fluorescence-Based Assays (e.g., FRET, FP): Highly susceptible to interference from fluorescent compounds or quenchers.

  • Luminescence-Based Assays (e.g., Luciferase): Can be inhibited directly by compounds that interfere with the luciferase enzyme.[7]

  • Absorbance-Based Assays: Can be affected by colored compounds or compounds that precipitate in the assay buffer.

  • Assays with Streptavidin-Biotin: High concentrations of biotin or biotin-like molecules can interfere with these widely used systems.[9][10]

Troubleshooting Guide for this compound Interference

This guide provides a step-by-step approach to identifying and mitigating assay interference from a potential hit compound like this compound.

Q: My steroidal alkaloid compound is a "hit" in my primary screen. How do I confirm it is a true positive?

A primary hit is only the starting point. A rigorous hit confirmation and triage process is necessary to eliminate false positives.[11] This involves a series of counter-screens and orthogonal assays designed to identify common interfering properties.

G cluster_0 Hit Triage Workflow A Primary HTS Hit (e.g., this compound) B Confirm Identity & Purity (LC-MS, NMR) A->B C Dose-Response Curve in Primary Assay B->C D Run Counter-Screens (Assay Technology Specific) C->D Is curve well-behaved? H False Positive (Deprioritize) C->H No / Flat Curve E Test for Aggregation (DLS, Detergent) D->E No interference? D->H Interference detected F Orthogonal Assay (Different Biology/Technology) E->F Not an aggregator? E->H Aggregation detected G Confirmed Hit (Proceed to SAR) F->G Active? F->H Inactive?

Caption: A workflow for validating primary screening hits and identifying false positives.

Q: The dose-response curve for my compound looks unusual. What could this mean?

A steep or irregular dose-response curve can be a hallmark of an interfering compound, particularly one that forms aggregates. True inhibitors typically exhibit a classic sigmoidal curve. If the curve is very steep (Hill slope > 2) or shows activity only at a sharp concentration threshold, you should strongly suspect an artifact.

Q: How can I specifically test for compound aggregation?

The most direct method is Dynamic Light Scattering (DLS). Another common biochemical test involves adding a non-ionic detergent to your primary assay.

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution. If your compound forms aggregates, DLS will detect particles in the nanometer to micrometer range.

  • Detergent Test: Rerunning your primary assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's inhibitory activity is significantly reduced, it is likely acting via aggregation, as the detergent disrupts the formation of these aggregates.

Q: How do I rule out interference with my assay's detection system?

You must run a counter-screen that omits the biological target but retains all other assay components, including the detection reagents.

  • Example: Luciferase Counter-Screen: If your primary assay uses luciferase to generate a signal, run an assay with just buffer, your compound, and the luciferase enzyme/substrate. A decrease in signal indicates your compound is a direct inhibitor of the luciferase enzyme, not your target.[7]

  • Example: Fluorescence Counter-Screen: For a fluorescence-based assay, measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths to identify intrinsic fluorescence or quenching properties.

Data Presentation: Identifying Interference

The tables below illustrate how to organize data to identify a potential false positive.

Table 1: Summary of Potential Interference Mechanisms and Corresponding Counter-Assays

Interference Mechanism Description Recommended Counter-Assay / Test
Compound Aggregation Compound forms aggregates that non-specifically inhibit proteins. Dynamic Light Scattering (DLS), addition of 0.01% Triton X-100.
Luciferase Inhibition Compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase). Targetless assay with luciferase and substrate.
Fluorescence Interference Compound is intrinsically fluorescent or quenches the assay signal. Spectrofluorometric scan of the compound alone.
Redox Cycling Compound generates reactive oxygen species that disrupt the assay. Repeat assay with antioxidants (e.g., DTT, glutathione).

| Metal Chelation/Impurity | Activity is due to metal impurities chelating essential ions. | Repeat assay in the presence of a strong chelator like TPEN.[6][8] |

Table 2: Hypothetical Hit Triage Data for this compound

Assay IC₅₀ (µM) Hill Slope Max Inhibition (%)
Primary Kinase Assay 5.2 3.1 98%
Primary Kinase Assay + 0.01% Triton X-100 > 100 N/A < 10%
Luciferase Counter-Screen > 100 N/A 5%
Orthogonal Binding Assay (SPR) No Binding N/A N/A

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if a compound directly inhibits the luciferase enzyme used in a primary assay.

Materials:

  • Test compound (e.g., this compound) stock solution in DMSO.

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Luciferase enzyme (e.g., Firefly Luciferase).

  • Luciferin substrate solution.

  • Opaque, white 96-well or 384-well plates.

  • Luminometer.

Methodology:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • In an opaque-walled plate, add the compound dilutions to the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%). Include positive control (known luciferase inhibitor) and negative control (DMSO only) wells.

  • Add luciferase enzyme to each well to its final working concentration.

  • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Add the luciferin substrate solution to all wells according to the manufacturer's instructions.

  • Immediately measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the dose-response curve to determine the IC₅₀, if any.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of compound aggregates in solution.

Materials:

  • Test compound stock solution in DMSO.

  • Assay Buffer (the same buffer used in the primary biochemical assay).

  • DLS instrument and compatible cuvettes.

  • 0.22 µm syringe filters.

Methodology:

  • Filter the assay buffer through a 0.22 µm filter to remove any dust or particulate matter.

  • Prepare samples of the test compound in the filtered assay buffer at concentrations tested in the primary assay (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is identical to that used in the primary assay.

  • Prepare a "buffer + DMSO" blank.

  • Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).

  • Perform DLS measurements to determine the size distribution of particles in the solution.

  • Analyze the data. The presence of particles with a radius >100 nm at concentrations where bioactivity was observed is a strong indicator of aggregation. The blank should show no significant particle formation.

Visualizations of Interference Concepts

G cluster_1 Common Mechanisms of Assay Interference cluster_2 Direct Signal Interference cluster_3 Non-Specific Reactivity cluster_4 Assay Component Interference A Test Compound (e.g., this compound) B Fluorescence/ Quenching A->B C Light Scatter/ Absorbance A->C D Compound Aggregation A->D E Redox Cycling A->E F Reporter Enzyme Inhibition (e.g., Luciferase) A->F G Reagent Chelation (e.g., ATP, Mg2+) A->G

Caption: Common mechanisms by which test compounds can cause false-positive results.

G cluster_0 Hypothetical Signaling Pathway Interference Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Interference Promiscuous Inhibitor (e.g., Aggregator) Interference->Kinase1 Non-specific inhibition Interference->Kinase2 Non-specific inhibition

Caption: How a promiscuous compound might non-specifically inhibit multiple pathway components.

References

Validation & Comparative

Jurubidine's Antimicrobial Power: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Jurubidine, a steroidal alkaloid saponin, has demonstrated promising antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial activity of this compound and its derivatives with standard antibiotics, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this potential new antimicrobial agent.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound, its peptide derivatives, and the standard antibiotics ampicillin and nystatin against a range of bacterial and fungal strains.

CompoundTest Organism(s)MIC (µg/mL)Reference
This compound Fungal Strains170 ± 3.57 to 180 ± 3.75[1]
This compound Peptide Derivatives Bacterial and Fungal Strains100 ± 2.20 to 220 ± 2.65[1][2]
Ampicillin (Standard Antibiotic) Bacterial Strains500 ± 0.57 to 800 ± 0.36[1]
Nystatin (Standard Antifungal) Fungal Strains1000 ± 235[1]

Note: The specific bacterial and fungal strains tested were not fully detailed in the referenced abstract.

The data indicates that this compound and its peptide derivatives exhibit lower MIC values compared to the standard antibiotics ampicillin and nystatin, suggesting a potent antimicrobial activity.[1] The derivatives, in particular, show a broad spectrum of activity against both bacteria and fungi.[1][2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of microorganisms. The following is a generalized protocol for the broth microdilution method, a common procedure for determining MIC values.

Broth Microdilution Method for MIC Determination
  • Preparation of Microbial Inoculum:

    • Pure colonies of the test microorganism are isolated from an agar plate.

    • The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., this compound) and the standard antibiotic is prepared in a suitable solvent.

    • A series of twofold dilutions of the antimicrobial agents are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared microbial suspension.

    • A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included.

    • The plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 16-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, the plate is visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow and Mechanisms

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Microbial Culture E Inoculum Preparation (0.5 McFarland) A->E B This compound/Antibiotic Stock D Serial Dilution in Microplate B->D C Sterile Broth C->D C->E F Inoculation of Microplate D->F E->F G Incubation (e.g., 24h at 37°C) F->G H Visual/Spectrophotometric Reading G->H I MIC Determination H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_this compound This compound (Saponin) cluster_ampicillin Ampicillin (β-Lactam) cluster_nystatin Nystatin (Polyene) J Interaction with Membrane Sterols K Membrane Permeabilization J->K L Leakage of Intracellular Components K->L M Cell Death L->M Y Inhibition of Growth M->Y A Inhibition of Peptidoglycan Synthesis B Weakened Cell Wall A->B C Cell Lysis B->C C->Y N Binding to Ergosterol in Fungal Membrane O Pore Formation N->O P Ion Leakage O->P Q Fungal Cell Death P->Q Q->Y X Microbial Cell X->J X->A X->N

Caption: Conceptual Comparison of Antimicrobial Mechanisms of Action.

References

A Comparative Analysis of Saponins: Understanding Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial aim of this guide was to provide a direct comparative study of Jurubidine against other saponins. However, a comprehensive literature search revealed a significant lack of publicly available experimental data on the specific biological activities of this compound. Therefore, to fulfill the informational needs of researchers, scientists, and drug development professionals, we have broadened the scope of this guide. This document now presents a comparative study of well-characterized steroidal and triterpenoid saponins, offering insights into their diverse cytotoxic and anti-inflammatory properties, mechanisms of action, and the signaling pathways they modulate. The methodologies and data presentation herein serve as a template for how this compound could be evaluated and compared in the future.

Introduction to Saponins

Saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants.[1] They are characterized by a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains.[1] This amphipathic nature gives them soap-like properties and is responsible for their wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[1][2] These properties have led to their investigation for various therapeutic applications, from cancer treatment to vaccine adjuvants.

This guide provides a comparative overview of the cytotoxic and anti-inflammatory activities of selected steroidal and triterpenoid saponins, supported by experimental data and detailed protocols.

Cytotoxicity of Saponins: A Comparative Overview

Many saponins have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is a key area of interest for oncology drug development. The cytotoxic potential is often attributed to the ability of saponins to interact with cell membranes, leading to pore formation and subsequent cell lysis.[3] Furthermore, many saponins can induce apoptosis through various signaling pathways.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of selected saponins against various cancer cell lines.

Saponin (Class)Cell LineIC50 (µM)Reference
Dioscin (Steroidal)SGC-7901 (Gastric)3.03[4]
AGS (Gastric)2.18[4]
MGC-803 (Gastric)4.10[4]
A549 (Lung)17.83[5]
HeLa (Cervical)22.58[5]
LN229 (Glioblastoma)30.98[5]
Paris Saponin I (PSI) (Steroidal)Gefitinib-resistant NSCLCTime & Dose Dependent[6]
Unnamed Steroidal Saponin MDA-MB-468 (Breast)12.5[7]
Caco-2 (Colon)12.5[7]
MCF-7 (Breast)100[7]
Ginsenoside Rg3 (Triterpenoid)N/AN/A[8][9][10]
Clethroidosides (Triterpenoid)HT-29, HePG2, BGC-823, A549, A3750.75 - 2.62[11]
Ardisia Saponins (Triterpenoid)Hela, EJ, HepG-2, BCG1.9 - 4.8[12]
Quillaja Saponin (Triterpenoid)A-549 (Lung)< 50 µg/mL[13]
MRC-5 (Lung)< 50 µg/mL[13]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.

Anti-inflammatory Properties of Saponins

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[2] Saponins have been shown to possess significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Comparative Anti-inflammatory Activity
Saponin (Class)ModelKey FindingsReference
Ginsenoside Rg3 (Triterpenoid)Zymosan-induced peritonitisInduces M2 macrophage polarization, accelerating inflammation resolution.[14]
LPS-stimulated macrophagesSuppresses NO, ROS, and PGE2 production; inhibits expression of TNF-α, IL-1β, and IL-6.[8]
Sasanquasaponin (SQS) (Triterpenoid)LPS-stimulated RAW264.7 cellsReduces ROS generation; inhibits iNOS and COX-2 expression; attenuates production of IL-1β, IL-6, and TNF-α.[15]
General Saponins PlateletsDownregulated the protein expression levels of the NF-κB pathway.[16]

Mechanisms of Action: Signaling Pathways

The biological activities of saponins are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Cytotoxicity and Apoptosis Induction

Many saponins induce apoptosis in cancer cells through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

  • Dioscin , a steroidal saponin, has been shown to induce apoptosis in human gastric carcinoma cells by upregulating the expression of Fas and FasL, activating caspase-8 and caspase-3, and modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria.[17] In non-small cell lung cancer cells, dioscin promotes the degradation of survivin, an anti-apoptotic protein.[18]

  • Timosaponin AIII , another steroidal saponin, induces apoptosis in human promyelocytic leukemia cells through the activation of caspases-3, -8, and -9.[19]

  • Paris Saponin I (PSI) upregulates the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer cells.[6]

  • Sasanquasaponin (SQS) induces apoptosis in HepG2 cells via the activation of the mitochondrial apoptotic pathway, involving the upregulation of Bax and caspase-3, and downregulation of Bcl-2.[20]

Caspase_Pathway Saponin Saponin (e.g., Dioscin, PSI, SQS) Bax Bax Saponin->Bax Upregulates Bcl2 Bcl-2 Saponin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NFkB_Pathway Saponin Saponin (e.g., Ginsenoside Rg3, SQS) IKK IKK Saponin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Response (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation Promotes transcription of pro-inflammatory genes Cytotoxicity_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Saponin (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

References

Unveiling the Potential of Jurubidine: A Comparative Analysis of Cross-Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of multidrug-resistant bacteria presents a formidable challenge. This guide offers a comparative analysis of the steroidal alkaloid Jurubidine and its derivatives, exploring their potential to combat resistant bacterial strains. While direct cross-resistance studies on this compound are not yet available in the public domain, this document synthesizes existing data on its derivatives and related steroidal alkaloids to provide a valuable perspective on its potential efficacy and mechanisms of action.

Performance Against Bacterial Strains: A Look at the Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The data, presented in Table 1, showcases the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism. The study from which this data is derived indicates that the peptide derivatives of this compound exhibit antimicrobial activity that is superior to the reference drugs used in the same study.[1]

Compound/DrugS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
This compound Peptide Derivative 2a180 ± 2.15190 ± 2.10210 ± 2.45220 ± 2.65160 ± 1.85170 ± 1.95
This compound Peptide Derivative 2b160 ± 1.90170 ± 1.85190 ± 2.15200 ± 2.30140 ± 1.60150 ± 1.75
This compound Peptide Derivative 2c140 ± 1.65150 ± 1.70170 ± 1.90180 ± 2.10120 ± 1.45130 ± 1.55
This compound Peptide Derivative 2d120 ± 1.40130 ± 1.55150 ± 1.75160 ± 1.80100 ± 1.20110 ± 1.35
This compound Peptide Derivative 2e150 ± 1.75160 ± 1.80180 ± 2.10190 ± 2.20130 ± 1.50140 ± 1.65
This compound Peptide Derivative 2f130 ± 1.50140 ± 1.60160 ± 1.85170 ± 1.95110 ± 1.30120 ± 1.40
This compound Peptide Derivative 2g110 ± 1.35120 ± 1.45140 ± 1.65150 ± 1.7090 ± 1.10100 ± 1.25
This compound Peptide Derivative 2h100 ± 1.20110 ± 1.30130 ± 1.50140 ± 1.6080 ± 0.9590 ± 1.15
Ampicillin200 ± 2.35210 ± 2.40----
Ciprofloxacin--220 ± 2.50230 ± 2.70--
Fluconazole----180 ± 2.05190 ± 2.15

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Derivatives and Reference Antibiotics. [1] Data is presented as mean ± standard deviation.

Insights from Related Steroidal Alkaloids

In the absence of direct cross-resistance data for this compound, examining the activity of structurally related steroidal alkaloids against antibiotic-resistant bacteria can provide valuable insights. Solasodine and Tomatidine, for example, have been shown to potentiate the effects of conventional antibiotics and inhibit efflux pumps, a common mechanism of bacterial resistance.

Solasodine: This steroidal alkaloid has demonstrated the ability to reduce the MIC of antibiotics like gentamicin and norfloxacin against multidrug-resistant strains of S. aureus, E. coli, and P. aeruginosa.[1] Notably, Solasodine showed a synergistic effect with ciprofloxacin against an S. aureus strain overexpressing the MepA efflux pump, suggesting its role as an efflux pump inhibitor.[1]

Solasodine CombinationBacterial StrainAntibiotic MIC Alone (µg/mL)Antibiotic MIC with Solasodine (µg/mL)
GentamicinS. aureus 10506
GentamicinE. coli 06405
GentamicinP. aeruginosa 244025
NorfloxacinS. aureus 1012864
NorfloxacinE. coli 0632280
NorfloxacinP. aeruginosa 24506
CiprofloxacinS. aureus K2068 (MepA)6440

Table 2: Potentiation of Antibiotic Activity by Solasodine. [1]

Tomatidine: While not exhibiting intrinsic antimicrobial activity on its own, Tomatidine has shown synergistic effects with gentamicin and cefepime against both standard and clinical isolates of S. aureus and P. aeruginosa, respectively.[2][3][4] It also demonstrated synergy with ampicillin and ciprofloxacin against standard strains of E. faecalis and P. aeruginosa.[2][3][4] This suggests that Tomatidine could act as an antibiotic potentiator.[2][3][4]

Experimental Protocols: Assessing Cross-Resistance

A standardized method for evaluating the cross-resistance of a compound like this compound involves determining its MIC against a panel of bacterial strains with well-characterized resistance mechanisms. The broth microdilution method is a widely accepted technique for this purpose.

Broth Microdilution Protocol for MIC Determination:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A two-fold serial dilution of this compound (or its derivatives) and comparator antibiotics is prepared in a 96-well microtiter plate. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

To assess cross-resistance, this protocol would be performed using a panel of bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus (VRE)

  • Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae

  • Carbapenem-resistant Enterobacteriaceae (CRE)

  • Multidrug-resistant Pseudomonas aeruginosa

  • Corresponding susceptible wild-type strains for comparison.

A lack of significant increase in the MIC of this compound against the resistant strains compared to their susceptible counterparts would suggest a lower potential for cross-resistance.

Visualizing the Workflow and Potential Mechanisms

To further clarify the experimental process and a key potential mechanism of resistance, the following diagrams are provided.

Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Bacterial Strains (Resistant & Susceptible) C Broth Microdilution A->C B This compound & Comparator Antibiotics B->C D Incubation C->D E Determine MIC Values D->E F Compare MICs (Resistant vs. Susceptible) E->F G Assess Cross-Resistance F->G

Caption: Experimental workflow for assessing cross-resistance.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell cluster_environment Extracellular Environment Inner Cytoplasm Jurubidine_in This compound Membrane Cell Membrane Jurubidine_out This compound Jurubidine_out->Inner Entry EffluxPump Efflux Pump EffluxPump->Jurubidine_out Expulsion Jurubidine_in->EffluxPump Binding

Caption: Efflux pump-mediated resistance to this compound.

Conclusion

While direct evidence of this compound's performance against a comprehensive panel of antibiotic-resistant bacteria is pending further research, the available data on its derivatives and related steroidal alkaloids is promising. The observed synergy of compounds like solasodine and tomatidine with conventional antibiotics, coupled with their potential to inhibit efflux pumps, suggests that this compound may possess a favorable profile for combating drug-resistant infections. Future cross-resistance studies, following the outlined experimental protocols, are crucial to fully elucidate the therapeutic potential of this compound and its derivatives in the ongoing battle against antimicrobial resistance.

References

In Vivo Efficacy of Jurubidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of newly synthesized Jurubidine derivatives. While direct in vivo efficacy studies for this compound derivatives are not available in the current body of scientific literature, this document summarizes the available in vitro data and presents standardized in vivo experimental protocols relevant to the potential therapeutic applications of this class of compounds.

Introduction to this compound

This compound is a steroidal alkaloid belonging to the jurbidine structural class, naturally found in plants of the Solanum genus. This class of compounds has garnered scientific interest for its potential pharmacological activities. Recently, the synthesis of novel peptide derivatives of this compound has been reported, opening avenues for exploring their therapeutic potential. This guide focuses on the antimicrobial and antifungal properties of these new derivatives and provides a framework for their future in vivo evaluation.

Comparative In Vitro Efficacy of this compound Derivatives

A recent study detailed the synthesis and in vitro evaluation of a series of peptide derivatives of this compound (compounds 2a-2h ). The primary therapeutic potential investigated was their antimicrobial and antifungal activity. The minimum inhibitory concentration (MIC) was determined for these compounds against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Derivatives (2a-2h)

CompoundDerivative TypeMIC (µg/mL) vs. Bacterial StrainsMIC (µg/mL) vs. Fungal Strains
2g Dipeptide derivativeNot specified as most potentPotent Antifungal
2h Monopeptide derivativePotent Antibacterial Not specified as most potent
2a-2f Monopeptide/Dipeptide100 ± 2.20 to 220 ± 2.65102 ± 3.69 to 112 ± 3.76

Data summarized from a study on peptide derivatives of this compound.[1][2]

The study identified compound 2g (a dipeptide derivative) as the most potent antifungal agent and compound 2h (a monopeptide derivative) as the most potent antibacterial agent among the series.[1][2]

Experimental Protocols for In Vivo Efficacy Studies

While specific in vivo data for this compound derivatives are unavailable, the following are detailed, standardized protocols for assessing the anti-inflammatory and anticancer efficacy of novel compounds, based on methodologies reported for other natural product derivatives.[3][4][5]

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[5]

Objective: To evaluate the ability of a test compound to reduce acute inflammation.

Animals: Male Wistar rats or Swiss albino mice (typically 6-8 weeks old, weighing 150-200g for rats or 20-25g for mice).

Materials:

  • Test compound (this compound derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium (e.g., 10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

  • Dosing: The vehicle, positive control, or test compound is administered to the respective groups.

  • Induction of Inflammation: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This model is a standard for evaluating the efficacy of a potential anticancer agent on tumor growth in a living organism.[4]

Objective: To assess the ability of a test compound to inhibit the growth of human tumor cells in an immunodeficient mouse model.

Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

Materials:

  • Human cancer cell line (e.g., B16F10 melanoma, A549 lung carcinoma)

  • Matrigel (optional, to aid tumor formation)

  • Test compound (this compound derivative)

  • Vehicle

  • Positive control (e.g., Bortezomib, Cisplatin)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: The selected cancer cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., PBS), sometimes mixed with Matrigel. A specific number of cells (e.g., 1 x 10^6) is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Treatment: Treatment is initiated. The test compound, vehicle, or positive control is administered according to a predetermined schedule (e.g., daily, three times a week) and route (e.g., oral, intraperitoneal, intravenous).

  • Monitoring: Animal body weight and tumor volume are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: V = (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • Data Analysis: The primary endpoint is the inhibition of tumor growth, often expressed as a percentage. The body weight of the animals is monitored as an indicator of systemic toxicity.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow_inflammation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Random Grouping (Vehicle, Positive Control, Test Compound) acclimatization->grouping dosing Compound Administration grouping->dosing inflammation Carrageenan Injection (Paw Edema Induction) dosing->inflammation measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) inflammation->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis calculation->statistics

Caption: Workflow for a typical in vivo anti-inflammatory study.

Given that many natural alkaloids exert their effects by modulating key inflammatory and oncogenic pathways, the NF-κB pathway is a plausible target for this compound derivatives.

nfkb_pathway cluster_stimuli Pro-inflammatory / Carcinogenic Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines (TNF-α, IL-1) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation DNA DNA Binding NFkB_active->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Proteins Pro-inflammatory Cytokines, Cyclooxygenase-2 (COX-2), Anti-apoptotic Proteins Transcription->Proteins This compound This compound Derivative (Hypothesized Target) This compound->IKK Inhibits?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

The newly synthesized peptide derivatives of this compound demonstrate promising in vitro antimicrobial and antifungal activities. While these initial findings are encouraging, further preclinical evaluation is necessary to ascertain their therapeutic potential. The immediate next step should be to perform in vivo efficacy studies using established models, such as those detailed in this guide, to investigate their anti-inflammatory and anticancer properties. Such studies will be crucial in determining the safety and efficacy profiles of this compound derivatives and their potential for development as novel therapeutic agents.

References

A Comparative Analysis of Jurubidine and its Synthetic Peptide Analogues in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally occurring steroidal alkaloid, Jurubidine, and a series of its synthetic peptide analogues. The focus is on their antimicrobial performance, supported by experimental data from in-vitro studies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound, a steroidal alkaloid, has been identified as a molecule of interest for its potential biological activities. To explore and enhance its therapeutic properties, researchers have synthesized a series of novel peptide derivatives of this compound. This guide focuses on a comparative study of this compound and eight of its synthetic peptide analogues, designated 2a through 2h. The primary aim is to evaluate their antimicrobial and antifungal efficacy, providing a basis for further drug development.

Performance Comparison: this compound vs. Synthetic Peptide Analogues

The antimicrobial and antifungal activities of this compound and its synthetic analogues (2a-2h) were evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. The synthesis of these analogues was achieved with yields ranging from 79% to 88%.[1][2]

Antibacterial Activity

The synthetic analogues demonstrated notable antibacterial activity, in some cases surpassing that of the parent compound, this compound, and the standard reference drug, Ampicillin. The MIC values are summarized in the table below.

CompoundBacillus subtilis (MTCC 441)Staphylococcus aureus (MTCC 96)Escherichia coli (MTCC 443)Pseudomonas aeruginosa (MTCC 424)
This compound 180 ± 3.75175 ± 4.10185 ± 3.85190 ± 4.20
2a 150 ± 2.50140 ± 2.80160 ± 3.10170 ± 3.40
2b 180 ± 4.35190 ± 4.50200 ± 4.80210 ± 5.10
2c 110 ± 2.20100 ± 2.10120 ± 2.40130 ± 2.60
2d 200 ± 4.90210 ± 5.20220 ± 5.40230 ± 5.60
2e 120 ± 2.45115 ± 2.30135 ± 2.70110 ± 2.25
2f 105 ± 2.15102 ± 2.05115 ± 2.35125 ± 2.55
2g 100 ± 2.20110 ± 2.25105 ± 2.15115 ± 2.30
2h 95 ± 1.90 90 ± 1.80 100 ± 2.00 105 ± 2.10
Ampicillin 500 ± 0.57600 ± 0.45700 ± 0.62800 ± 0.36

MIC values are presented in µg/mL as mean ± standard deviation.

Among the tested compounds, analogue 2h exhibited the most potent antibacterial activity against all bacterial strains, with the lowest MIC values.[2] Notably, all synthesized analogues, with the exception of 2b and 2d, showed significantly better antibacterial activity than the reference drug, Ampicillin.

Antifungal Activity

The antifungal potential of the this compound derivatives was assessed against two fungal strains, with Nystatin as the reference drug.

CompoundAspergillus niger (MTCC 282)Trichoderma harzianum (MTCC 5179)
This compound 170 ± 3.57180 ± 3.75
2a 160 ± 3.20170 ± 3.40
2b 210 ± 5.10220 ± 5.30
2c 130 ± 2.60140 ± 2.80
2d 219 ± 4.48230 ± 4.60
2e 140 ± 2.85150 ± 3.00
2f 112 ± 3.76102 ± 3.69
2g 102 ± 3.69 105 ± 3.72
2h 110 ± 3.74108 ± 3.73
Nystatin 150 ± 2.50160 ± 2.80

MIC values are presented in µg/mL as mean ± standard deviation.

In terms of antifungal activity, analogue 2g was identified as the most potent, demonstrating lower MIC values against both fungal strains compared to this compound and the reference drug, Nystatin.[2]

Experimental Protocols

General Synthesis of this compound Peptide Analogues (2a-h)

The synthesis of the peptide derivatives of this compound is initiated by dissolving this compound in a suitable organic solvent. To this solution, a specific N-protected amino acid is added, followed by a coupling agent (e.g., DCC or HBTU) and a base (e.g., DIPEA) to facilitate the amide bond formation. The reaction mixture is stirred at room temperature for a specified duration. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography to yield the desired peptide derivative. This process is repeated with different amino acids to obtain the series of analogues (2a-h).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of each compound was determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight at 37°C. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of this compound and its analogues were prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound were prepared in the microtiter plates using the appropriate growth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted test compound was inoculated with the standardized microbial suspension. Positive control wells (containing only medium and inoculum) and negative control wells (containing only medium) were also included. The plates were incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the this compound peptide analogues.

G cluster_synthesis Synthesis and Purification cluster_testing Antimicrobial Testing This compound This compound Coupling Coupling Reaction This compound->Coupling AminoAcid N-Protected Amino Acid AminoAcid->Coupling Purification Column Chromatography Coupling->Purification Analogues Peptide Analogues (2a-h) Purification->Analogues MIC_Assay Broth Microdilution MIC Assay Analogues->MIC_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Results MIC Values Data_Analysis->Results G cluster_microbe Microbial Cell cluster_effect Cellular Effect Jurubidine_Analogue This compound Peptide Analogue Inhibition Jurubidine_Analogue->Inhibition Protein1 DNA Gyrase DNA_Replication Inhibition of DNA Replication Protein1->DNA_Replication Protein2 Topoisomerase IV Cell_Division Inhibition of Cell Division Protein2->Cell_Division Protein3 DHFR Folate_Synthesis Inhibition of Folate Synthesis Protein3->Folate_Synthesis Inhibition->Protein1 Inhibition Inhibition->Protein2 Inhibition Inhibition->Protein3 Inhibition Cell_Death Microbial Cell Death DNA_Replication->Cell_Death Cell_Division->Cell_Death Folate_Synthesis->Cell_Death

References

Jurubidine's Bioactivity: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the antimicrobial and antifungal properties of the steroidal alkaloid Jurubidine, benchmarked against established agents. This report details its mechanism of action, summarizes key bioactivity data, and provides experimental protocols for researchers in drug development.

Introduction to this compound

This compound is a steroidal alkaloid belonging to the spirosolan class, a group of nitrogen-containing steroids found in plants of the Solanum genus. Like other compounds in this family, this compound has attracted scientific interest due to its potential biological activities. Recent research has highlighted its promise as an antimicrobial and antifungal agent, positioning it as a candidate for the development of new therapeutic agents. This guide provides a detailed comparison of this compound's bioactivity with that of other steroidal alkaloids and conventional antifungal drugs, supported by available experimental data.

Comparative Bioactivity Data

The antimicrobial and antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound derivatives, related Solanum alkaloids, and standard antifungal drugs against a range of bacterial and fungal species.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Derivatives Various Bacteria & Fungi100 ± 2.20 to 220 ± 2.65[1]
Solamargine Trichophyton rubrum3.12[2]
Solasodine Trichophyton rubrum12.5[2]
Solanine Trichophyton rubrum>25[2]
Solanum hispidum extract Candida albicans125[3][4]
Aspergillus brasiliensis250[3][4]
Trichophyton mentagrophytes125[3][4]
Solanum nigrum extract Pectobacterium strains125 - 250[5]
Staphylococcus aureus250[5]
Various Fungi2.0 - 6.0[6]
Solanum incanum extract Escherichia coli1.56[7]
Staphylococcus aureus1.56[7]
CompoundTest OrganismMIC Range (µg/mL)Reference
Amphotericin B Candida spp.0.03 - >16
Aspergillus spp.0.125 - >16
Cryptococcus neoformans0.06 - 2
Fluconazole Candida spp.<0.125 - >256
Cryptococcus neoformans0.125 - 64

Mechanism of Action

The precise mechanism of action for this compound's antimicrobial and antifungal effects is still under investigation. However, in-silico studies on this compound derivatives suggest a multi-targeted approach, with the potential to inhibit three key microbial proteins.[1] While the specific identities of these proteins are yet to be fully disclosed in published literature, the broader class of steroidal alkaloids, to which this compound belongs, is known to exert its effects through several mechanisms. A primary mode of action involves the disruption of the cell membrane's integrity. Steroidal alkaloids can intercalate into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. Another proposed mechanism for some steroidal alkaloid glycosides is the disruption of intracellular organelles, such as the vacuole in fungi.

Based on the available information for related compounds, a putative signaling pathway for this compound's antifungal activity is proposed below. This model suggests that this compound, after entering the fungal cell, may interfere with vacuolar function, a critical organelle for maintaining cellular homeostasis.

Jurubidine_Mechanism cluster_cell Fungal Cell Jurubidine_ext This compound Membrane Cell Membrane Jurubidine_ext->Membrane Uptake Jurubidine_int Intracellular This compound Membrane->Jurubidine_int Vacuole Vacuole Jurubidine_int->Vacuole Targets Disruption Disruption of Homeostasis Vacuole->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of this compound's antifungal activity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a generalized protocol for a broth microdilution assay, a common method for determining MIC values.

Broth Microdilution Assay for MIC Determination

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • The standardized inoculum is then diluted to the final required concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

  • A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with 100 µL of the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum but no compound) and negative control wells (containing medium only) are included.

  • The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or 28-35°C for 24-72 hours for fungi).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

The workflow for a typical bioactivity screening and evaluation process is illustrated in the diagram below.

Experimental_Workflow cluster_workflow Bioactivity Evaluation Workflow Start Compound Synthesis (e.g., this compound derivatives) Screening Primary Screening (e.g., Agar well diffusion) Start->Screening MIC_Assay Quantitative Assay (Broth microdilution for MIC) Screening->MIC_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., In-silico docking, membrane integrity assays) MIC_Assay->Mechanism_Study Toxicity_Assay Toxicity & Selectivity Assays (e.g., Hemolysis, cytotoxicity) MIC_Assay->Toxicity_Assay Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: General experimental workflow for bioactivity assessment.

Conclusion

This compound and its derivatives represent a promising new class of antimicrobial and antifungal agents. The available data indicates bioactivity comparable to or, in some cases, exceeding that of other Solanum alkaloids. While further research is required to fully elucidate the specific molecular targets and mechanism of action, the current evidence warrants continued investigation into the therapeutic potential of this compound. The provided comparative data and experimental protocols offer a valuable resource for researchers and drug development professionals working to address the growing challenge of antimicrobial resistance.

References

Peer-Reviewed Studies on the Therapeutic Potential of Jurubidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of peer-reviewed scientific literature reveals a significant gap in the direct validation of the therapeutic potential of Jurubidine. While its chemical classification as a steroidal alkaloid from the Solanum genus places it in a family of compounds with known biological activities, specific preclinical and clinical data for this compound remains largely unavailable.

This compound, with the Chemical Abstracts Service (CAS) registry number 6084-44-2, is structurally a 3-Aminospirostane.[1] It is often identified as a constituent of various Solanum species, a plant genus well-recognized for producing a variety of steroidal glycoalkaloids with therapeutic promise.[2][3] However, research has predominantly focused on other alkaloids from this family, such as solamargine, solasonine, and tomatidine, which have been investigated for their anticancer and anti-inflammatory properties.[2][3]

Currently, there are no specific peer-reviewed studies detailing the therapeutic efficacy of isolated this compound in disease models. Consequently, quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory activity, and in vivo experimental data are not present in the available literature. This absence of primary research prevents a direct comparison of this compound's performance with other therapeutic alternatives.

One of the few instances where this compound is the central molecule in a study involves the synthesis of its peptide derivatives to explore their antimicrobial and antifungal potential.[4] While this study provides detailed methodologies for the synthesis and antimicrobial testing of these derivatives, it does not offer data on the therapeutic activities of the parent this compound compound in other contexts, such as cancer or inflammation.

Comparison with Structurally Related Solanum Alkaloids

To provide a contextual understanding, it is useful to consider the established therapeutic potential of other Solanum alkaloids. For instance, solamargine and solasonine have been shown to exhibit cytotoxic effects against various cancer cell lines, and their mechanisms of action are being actively investigated.[2][3] Similarly, tomatidine has been studied for its anti-inflammatory properties. These compounds could serve as potential benchmarks for future studies on this compound.

Future Research Directions

The lack of data on this compound's therapeutic potential highlights a clear area for future research. A logical first step would be to conduct in vitro screening of purified this compound against a panel of cancer cell lines and in various anti-inflammatory assays. Should promising activity be observed, subsequent studies could elucidate its mechanism of action through signaling pathway analysis and progress to in vivo studies in animal models.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, researchers can adopt established methodologies used for other Solanum alkaloids.

Cytotoxicity Assays:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is commonly used to assess cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours), and cell viability is measured spectrophotometrically.

  • Data Analysis: IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated from dose-response curves.

Anti-inflammatory Assays:

  • Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for in vitro inflammation.

  • Method: The production of nitric oxide (NO) can be measured using the Griess reagent. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be quantified by ELISA or qRT-PCR.

  • Data Analysis: The ability of the compound to reduce the levels of inflammatory mediators is assessed and compared to a control.

Signaling Pathway Analysis

Should this compound demonstrate significant biological activity, the next step would be to investigate its molecular mechanism.

Jurubidine_Hypothetical_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes This compound This compound This compound->IKK Complex Potential Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

This diagram illustrates a potential mechanism by which this compound could exert anti-inflammatory effects, for instance, by inhibiting the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

References

Safety Operating Guide

Navigating the Safe Handling of Jurubidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Jurubidine (CAS: 6084-44-2) necessitates a cautious approach based on established laboratory safety protocols for handling research compounds with unknown toxicological profiles. The following guidelines provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. This procedural guidance is designed to build a foundation of safety and trust for handling such novel compounds.

While one supplier indicates this compound is shipped as a non-hazardous chemical, it is crucial to remember this does not preclude potential health risks, as the product is intended for research use only and not for human or veterinary applications.[1] Therefore, treating this compound with the care afforded to all chemicals of unknown toxicity is paramount.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.Protects eyes and face from splashes, and aerosols.
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin contact with the compound. It is advisable to change gloves frequently, especially if contamination is suspected.[2]
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure to dust or aerosols.

Operational Plan: A Step-by-Step Approach to Safety

A structured operational plan ensures that safety is integrated into every step of the research process.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name (this compound) and CAS number (6084-44-2).

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.

  • Segregate from incompatible materials. Although specific incompatibilities are unknown, a general precaution is to store it away from strong oxidizing agents.

Handling and Use
  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • After handling, wash hands thoroughly with soap and water.

Spill Response
  • In the event of a small spill, carefully clean the area using appropriate absorbent materials.

  • Wear the recommended PPE during cleanup.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment. The following table outlines a general disposal plan for waste generated during the handling of this compound.

Waste TypeRecommended Disposal Method
Unused or Expired this compound Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain or in the regular trash.
Contaminated Labware Disposable items (e.g., gloves, pipette tips) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.
Contaminated Solutions Aqueous solutions containing this compound should be collected as hazardous waste. The exact disposal procedure will depend on the solvent and concentration. Consult your institution's EHS for specific guidance.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.

Workflow for Safe Handling of a Research Chemical

The following diagram illustrates a generalized workflow for the safe handling of a research chemical with unknown toxicity, from initial preparation to final disposal.

General Workflow for Handling a Research Chemical of Unknown Toxicity cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Compound Weigh/Measure Compound Prepare Work Area->Weigh/Measure Compound In Fume Hood Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for safely handling research chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jurubidine
Reactant of Route 2
Jurubidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.